molecular formula C10H13NO4S B1307071 3-[4-(Methylsulfamoyl)phenyl]propanoic acid CAS No. 842975-38-6

3-[4-(Methylsulfamoyl)phenyl]propanoic acid

カタログ番号: B1307071
CAS番号: 842975-38-6
分子量: 243.28 g/mol
InChIキー: RWDZHAQPBLATJP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-[4-(Methylsulfamoyl)phenyl]propanoic acid is a high-purity organic compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of phenylpropanoic acids, a group known for its diverse bioactivities and presence in pharmacologically active molecules . The compound's structure, featuring a propanoic acid chain linked to a phenyl ring substituted with a methylsulfamoyl group, makes it a valuable building block (synthon) for the synthesis of more complex molecules, particularly in the development of potential enzyme inhibitors. Research into similar compounds, such as those with amin sulfonyl or methylsulfonyl substituents, has shown activity as inhibitors of carbonic anhydrase enzymes . This suggests that 3-[4-(Methylsulfamoyl)phenyl]propanoic acid could serve as a key intermediate or precursor in projects aimed at developing new therapeutic agents. Its molecular framework is compatible with structure-activity relationship (SAR) studies, where researchers systematically modify the core to explore interactions with biological targets. As a standard in analytical chemistry, it can also be used in method development and validation, similar to how related compounds are used as impurities standards in HPLC analysis for drugs like ibuprofen . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

3-[4-(methylsulfamoyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-11-16(14,15)9-5-2-8(3-6-9)4-7-10(12)13/h2-3,5-6,11H,4,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDZHAQPBLATJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390308
Record name 3-[4-(Methylsulfamoyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842975-38-6
Record name 3-[4-(Methylsulfamoyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid. As a molecule of interest in medicinal chemistry and drug development, understanding its fundamental characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document synthesizes theoretical principles with established experimental protocols to offer a robust framework for its characterization. Due to the limited availability of public experimental data for this specific compound, this guide emphasizes predictive insights and details the gold-standard methodologies required to determine these properties empirically. Key parameters discussed include acid dissociation constants (pKa), lipophilicity (logP), and aqueous solubility. The causality behind experimental choices and the implications of these properties on drug development are explained to provide field-proven insights for researchers, scientists, and drug development professionals.

Compound Identification and Structure

A precise understanding of a compound begins with its unambiguous identification. 3-[4-(Methylsulfamoyl)phenyl]propanoic acid is a derivative of 3-phenylpropanoic acid, featuring a methylsulfamoyl group at the para position of the phenyl ring. This substitution significantly influences its electronic and steric properties, thereby altering its physicochemical profile compared to the parent molecule.

Chemical Structure:

IdentifierValue
IUPAC Name 3-[4-(Methylsulfamoyl)phenyl]propanoic acid
CAS Number 842975-38-6
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
InChI Key RWDZHAQPBLATJP-UHFFFAOYSA-N

Table 1: Core Identifiers for 3-[4-(Methylsulfamoyl)phenyl]propanoic acid.

Critical Physicochemical Properties: A Predictive Analysis

The journey of a drug from administration to its target is governed by its physicochemical properties. For 3-[4-(Methylsulfamoyl)phenyl]propanoic acid, the interplay between its carboxylic acid, sulfonamide, and aromatic functionalities defines its behavior in a biological system.

Acid Dissociation Constant (pKa)

The pKa value dictates the extent of a molecule's ionization at a given pH. This is a critical determinant of its absorption, distribution, and excretion profile, as the charge state affects membrane permeability and solubility.

  • Expertise & Experience: 3-[4-(Methylsulfamoyl)phenyl]propanoic acid is a polyprotic acid, possessing two primary acidic protons: one on the carboxylic acid group and one on the sulfonamide nitrogen.

    • Carboxylic Acid (pKa₁): The propanoic acid moiety is expected to have a pKa value typical for benzoic acids, estimated to be in the range of 4.0 - 4.5 . At physiological pH (~7.4), this group will be almost completely deprotonated, conferring a negative charge and significantly increasing aqueous solubility.

    • Sulfonamide (pKa₂): The N-H proton of the sulfonamide group is also acidic, with a pKa typically in the range of 10 - 11 . This group will remain protonated and neutral at physiological pH.

The ionization states of the molecule are therefore highly dependent on the ambient pH, which has profound implications for its interaction with biological membranes and protein binding sites.

G cluster_ionization Ionization States vs. pH pH_low pH < pKa₁ (e.g., pH 2) Fully Protonated (Neutral) pH_mid pKa₁ < pH < pKa₂ (e.g., pH 7.4) Singly Ionized (Anionic, -1) pH_low->pH_mid Deprotonation of COOH pH_high pH > pKa₂ (e.g., pH 12) Doubly Ionized (Dianionic, -2) pH_mid->pH_high Deprotonation of SO₂NH

Caption: Predicted ionization states of the molecule at different pH ranges.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key driver of membrane permeability and metabolic pathways.[1] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

  • Expertise & Experience: While experimental logP data is unavailable, a qualitative assessment can be made. The molecule possesses both lipophilic (phenyl ring, alkyl chain) and hydrophilic (carboxylic acid, methylsulfamoyl) regions.

    • Predicted logP: Computational models are often used in early-stage drug discovery for logP prediction.[2] For this molecule, the predicted logP value for the neutral species is estimated to be in the range of 1.5 - 2.5 . This moderate lipophilicity suggests a balance between solubility and membrane permeability.

    • Distribution Coefficient (logD): Since the molecule ionizes, its effective lipophilicity is pH-dependent, described by the logD. At physiological pH (7.4), where the carboxylic acid is ionized, the logD₇.₄ will be significantly lower (more hydrophilic) than the logP, likely falling in the range of -0.5 to 0.5 . This is crucial for predicting its behavior in the bloodstream and tissues. The relationship between these parameters can be estimated if the pKa is known.[3]

Aqueous Solubility

Solubility is a prerequisite for absorption and distribution.[4] It is influenced by both the crystal lattice energy of the solid form and the solvation energy of the molecule.

  • Expertise & Experience: The presence of two polar, ionizable groups (carboxylic acid and sulfonamide) suggests that this compound will exhibit pH-dependent solubility.

    • Intrinsic Solubility (S₀): The solubility of the neutral species is expected to be low due to the stable crystal packing afforded by the aromatic ring and hydrogen bonding moieties.

    • pH-Dependent Solubility: Solubility will increase dramatically at pH values above the carboxylic acid pKa (pH > 4.5) due to the formation of the highly soluble carboxylate salt. This is a critical consideration for formulation development, as oral absorption can be enhanced by ensuring the compound dissolves in the gastrointestinal tract.

Physicochemical ParameterPredicted Value/RangeImplication in Drug Development
pKa₁ (Carboxylic Acid) 4.0 - 4.5Anionic at physiological pH; drives solubility and influences protein binding.
pKa₂ (Sulfonamide) 10 - 11Neutral at physiological pH; can participate in hydrogen bonding.
logP (Neutral Species) 1.5 - 2.5Moderate lipophilicity suggests potential for good membrane permeability.
logD at pH 7.4 -0.5 to 0.5Increased hydrophilicity due to ionization; affects distribution and clearance.
Aqueous Solubility pH-dependentLow intrinsic solubility, but high solubility in the ionized form at intestinal/blood pH.

Table 2: Summary of Predicted Physicochemical Properties and Their Significance.

A Practical Guide to Experimental Characterization

To move beyond prediction and obtain definitive data, rigorous experimental work is required. The following protocols describe self-validating, standard methods for determining the key physicochemical properties of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid.

G cluster_workflow Physicochemical Characterization Workflow start Obtain Pure Compound (>95% Purity) pka pKa Determination (Potentiometric Titration) start->pka logp logP Determination (Shake-Flask Method) start->logp sol Solubility Profiling (Equilibrium Method) start->sol data Data Analysis & Property Correlation pka->data logp->data sol->data report Comprehensive Profile Report data->report

Caption: A streamlined workflow for the experimental physicochemical profiling.

Protocol: pKa Determination by Potentiometric Titration

This method is considered the gold standard for its precision and accuracy.[5] It involves monitoring pH changes as a titrant of known concentration is added to a solution of the compound.[6]

  • Principle: The pKa is the pH at which 50% of the ionizable group is in its protonated form and 50% is in its deprotonated form. This corresponds to the midpoint of the buffer region on the titration curve.[7]

  • Methodology:

    • Preparation: Prepare a 1-5 mM solution of the compound in a co-solvent system (e.g., 20% methanol in water) to ensure solubility. Purge with nitrogen to remove dissolved CO₂.[7]

    • Acidification: Acidify the solution to ~pH 2 with 0.1 M HCl to ensure both the carboxylic acid and sulfonamide groups are fully protonated.

    • Titration: Titrate the solution with a standardized, carbonate-free 0.1 M NaOH solution. Record the pH and the volume of titrant added at regular intervals using a calibrated pH meter.[6]

    • Data Analysis: Plot pH versus the volume of NaOH added. The first inflection point corresponds to the complete titration of the carboxylic acid, and the pH at the half-equivalence point is pKa₁. A second, less distinct inflection point may be observed at a much higher pH for the sulfonamide group (pKa₂).

  • Trustworthiness: The system is self-validating. The shape of the titration curve provides internal verification. A sharp, well-defined inflection point indicates a clean titration. The experiment should be run in triplicate to ensure reproducibility.

Protocol: logP Determination by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water and remains the benchmark for lipophilicity determination.[8]

  • Principle: The compound is allowed to reach equilibrium between two immiscible phases (water-saturated n-octanol and n-octanol-saturated water). The ratio of its concentration in each phase gives the partition coefficient.[9]

  • Methodology:

    • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours. Use a buffer at a pH where the compound is neutral (e.g., pH 2) to measure the intrinsic logP.

    • Partitioning: Dissolve a known amount of the compound in one of the phases. Add a precise volume of the second phase. Shake the mixture at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24 hours).[10]

    • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

    • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV.

    • Calculation: Calculate logP as: logP = log([Compound]octanol / [Compound]water).

  • Trustworthiness: Mass balance is key. The total amount of compound recovered from both phases should be close to the initial amount added. Performing the experiment with different phase volume ratios provides a robust validation of the result.[11]

Protocol: Aqueous Solubility by Equilibrium Shake-Flask Method

This method determines the equilibrium solubility, which is the true thermodynamic solubility of a compound at a specific temperature and pH.[12]

  • Principle: An excess amount of the solid compound is agitated in a specific aqueous medium until the concentration of the dissolved compound in the solution reaches a constant value, indicating equilibrium.[13]

  • Methodology:

    • Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4).

    • Equilibration: Add an excess of the solid compound to vials containing each buffer. Agitate the vials at a constant temperature (e.g., 37 °C) for a defined period (e.g., 48-72 hours) to ensure equilibrium is reached.

    • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration. It is critical to ensure no solid particles are carried over into the sample for analysis.

    • Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

    • Data Analysis: Plot the measured solubility (in mg/mL or mM) against the pH of the buffer to generate a solubility-pH profile.

  • Trustworthiness: The presence of undissolved solid in the vial at the end of the experiment confirms that saturation was achieved. Analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) and observing a plateau in concentration validates that equilibrium has been reached.

Conclusion

The physicochemical properties of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid are defined by the interplay of its acidic functional groups and its balanced lipophilic/hydrophilic character. Predictive analysis suggests it is an acidic compound with a dominant anionic form at physiological pH, possessing moderate lipophilicity that is highly pH-dependent. This profile indicates that while the intrinsic solubility of the neutral form may be limited, its solubility under physiological conditions should be sufficient for systemic absorption. The detailed experimental protocols provided herein offer a clear and robust pathway for researchers to empirically determine these critical parameters, enabling a data-driven approach to formulation, ADME prediction, and overall drug development strategy.

References

  • PubChem. (n.d.). 3-(Methylthio)propanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 17.4: Solubility Equilibria. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid. Retrieved from [Link]

  • Deive, F. J., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Liu, K., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Retrieved from [Link]

  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Persson, L. C., et al. (2013). Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. Molecular Pharmaceutics. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methylbenzenesulfonamido)propanoic acid. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Oumada, F. Z., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • Zhang, H., et al. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]

  • SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025). Equilibrium versus kinetic measurements of aqueous solubility, and the ability of compounds to supersaturate in solution - A validation study. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. Retrieved from [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • Liu, X., et al. (2023). LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. PMC - PubMed Central. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • PeerJ. (n.d.). Predicting pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Nitrophenyl)propanoic acid. Retrieved from [Link]

  • Klimešová, V., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. PubMed. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved from [Link]

  • Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • PubChem. (n.d.). 3-((4-Methylphenyl)thio)propionic acid. Retrieved from [Link]

  • Wang, J., et al. (2020). Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. PubMed. Retrieved from [Link]

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  • PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Retrieved from [Link]

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Sources

"pharmacological profiling of 3-(4-Methylsulfamoyl-phenyl)-propionic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

3-(4-Methylsulfamoyl-phenyl)-propionic acid (CAS: 842975-38-6) represents a distinct chemotype in medicinal chemistry, merging a methyl-substituted sulfonamide pharmacophore with a propionic acid tail.[1] While often utilized as a chemical building block, its structural integrity warrants specific pharmacological profiling as a probe for Carbonic Anhydrase (CA) modulation and as a substrate for organic anion transporters (OATs).[1]

This guide provides a rigorous, autonomous framework for the pharmacological characterization of this compound. Unlike standard screening protocols, this workflow addresses the molecule's specific bivalent nature: the potential latent activity of the


-methylsulfamoyl group and the physicochemical dominance of the carboxylate tail.[1]

Key Technical Objectives:

  • Mechanism Validation: Determine if the compound acts as a direct inhibitor or a metabolic prodrug (via

    
    -demethylation).[1]
    
  • ADME-Tox Profiling: Quantify renal clearance liabilities driven by the propionic acid moiety.[1]

  • Selectivity Screening: Assess isoform specificity against cytosolic vs. membrane-bound targets.[1]

Chemical Identity & Physicochemical Baseline[1][2]

Before initiating biological assays, the physicochemical baseline must be established to prevent false negatives in screening due to solubility or ionization issues.[1]

PropertyValue / DescriptorImpact on Profiling
Molecular Formula

--
Molecular Weight 243.28 g/mol Fragment-like; high ligand efficiency potential.[1][2]
Key Moiety A

-Methylsulfamoyl (

)
Potential CA zinc-binder (weak) or prodrug motif.[1]
Key Moiety B Propionic Acid (

)
Ionizable (pKa ~4.5); drives solubility and OAT transport.[1]
Predicted LogD (pH 7.4) -0.5 to 0.5High aqueous solubility; low passive membrane permeability.[1]

Module 1: Target Activity Profiling (Carbonic Anhydrase)

The structural homology of the phenyl-sulfamoyl core suggests activity against Carbonic Anhydrases (CAs).[1] However, the


-methyl substitution  is a critical variable.[1] Classic CA inhibitors (like acetazolamide) possess a primary sulfonamide (

) to coordinate with the active site Zinc (

).[1]

Hypothesis: The


-methyl group sterically hinders 

coordination.[1] The compound is likely a weak inhibitor in its native state but may undergo bioactivation to the primary sulfonamide.[1]
Protocol: Stopped-Flow Hydration Assay

Objective: Quantify the inhibition constant (


) against dominant CA isoforms (hCA I, II, IX, XII).[1]

Methodology:

  • Reagent Prep: Dissolve ligand in DMSO (10 mM stock). Dilute in assay buffer (20 mM HEPES, 20 mM

    
    , pH 7.5).
    
  • Enzyme Activation: Incubate recombinant hCA isozymes with the ligand for 15 minutes at 25°C.

  • Reaction Trigger: Mix enzyme-inhibitor solution with

    
    -saturated water using a stopped-flow apparatus.
    
  • Detection: Monitor the acidification rate using a phenol red indicator (

    
     557 nm).
    
  • Data Analysis: Fit the initial velocity data to the Morrison equation for tight-binding inhibitors.[1]

Validation Criteria:

  • Control: Acetazolamide (

    
     approx. 10 nM against hCA II).[1]
    
  • Pass Threshold:

    
     indicates direct activity.[1] If 
    
    
    
    , the compound requires metabolic demethylation to be active.[1]

Module 2: Metabolic Stability & Bioactivation[1]

Since the


-methyl group may block potency, determining if liver microsomes convert the parent compound to the primary sulfonamide (active metabolite) is crucial.[1]
Protocol: Microsomal Stability & Metabolite ID

Objective: Track the


-demethylation rate (

).

Workflow:

  • Incubation: Mix 1

    
     test compound with pooled human liver microsomes (0.5 mg/mL protein) and NADPH-generating system.
    
  • Time Points: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis (LC-MS/MS):

    • Monitor Parent (

      
       243).[1]
      
    • Monitor Metabolite (

      
       229, loss of 
      
      
      
      ).[1]
  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    

Causality Insight: If the parent is stable (


 min) and inactive in Module 1, the compound is a negative control probe  for sulfonamide studies.[1] If unstable and metabolite appears, it is a prodrug .[1]

Module 3: Renal Transport & Safety (The Acid Tail)[1][2]

The propionic acid tail renders the molecule anionic at physiological pH.[1] This prevents passive diffusion but makes it a prime substrate for Organic Anion Transporters (OATs) in the kidney, leading to rapid excretion or potential nephrotoxicity.[1]

Protocol: OAT1/OAT3 Inhibition Assay

Objective: Assess if the compound blocks renal uptake transporters (drug-drug interaction risk).[1]

Methodology:

  • Cell System: HEK293 cells overexpressing hOAT1 or hOAT3.[1]

  • Probe Substrate: 6-Carboxyfluorescein (6-CF) or

    
    -Para-aminohippurate (PAH).[1]
    
  • Uptake Phase: Incubate cells with probe substrate

    
     test compound (0.1 - 100 
    
    
    
    ) for 10 mins.
  • Lysis & Readout: Wash cells with ice-cold PBS, lyse, and measure fluorescence/scintillation.

  • IC50 Determination: Calculate concentration inhibiting 50% of probe uptake.[1]

Safety Implication: High affinity for OATs implies the compound will concentrate in renal proximal tubules.[1] Combined with the low solubility of sulfonamides in acidic urine, this flags a risk for crystalluria .[1]

Visualization: Profiling Logic & Mechanism[1]

The following diagram illustrates the decision tree for characterizing this specific chemotype, distinguishing between direct activity and metabolic activation.

ProfilingWorkflow Start Compound: 3-(4-Methylsulfamoyl-phenyl)-propionic acid PhysChem Physicochemical Check (Solubility & pKa) Start->PhysChem Decision_Ion Is it soluble at pH 7.4? PhysChem->Decision_Ion EnzymeAssay hCA Inhibition Assay (Stopped-Flow) Decision_Ion->EnzymeAssay Yes Result_Active Active (Ki < 100nM) Direct Inhibitor EnzymeAssay->Result_Active Result_Inactive Inactive (Ki > 10uM) Potential Prodrug EnzymeAssay->Result_Inactive Transporter OAT1/3 Transporter Screen (Renal Clearance) Result_Active->Transporter Metabolism Microsomal Stability (N-Demethylation Check) Result_Inactive->Metabolism Metabolite_Found Metabolite (SO2NH2) Detected Class: Prodrug Metabolism->Metabolite_Found Metabolite_None Stable & Inactive Class: Negative Control Probe Metabolism->Metabolite_None Metabolite_Found->Transporter Risk_Cryst Risk Analysis: Crystalluria Potential Transporter->Risk_Cryst

Caption: Pharmacological decision tree distinguishing direct Carbonic Anhydrase inhibition from metabolic prodrug activation and renal risk assessment.[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nigam, S. K., et al. (2015).[1] The Organic Anion Transporter (OAT) Family.[1] Clinical Pharmacology & Therapeutics. Link[1]

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Link

  • Vulcain, E., et al. (2005).[1] Syntheses and evaluation of new sulfonamide derivatives as carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. Link[1]

Sources

Methodological & Application

Application Notes & Protocols: Evaluating 3-[4-(Methylsulfamoyl)phenyl]propanoic Acid for Selective COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid in Cyclooxygenase-2 (COX-2) inhibition assays. It offers in-depth protocols, the scientific rationale behind experimental designs, and methods for data interpretation, grounded in established biochemical principles.

Introduction: The Pursuit of Selective COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the arachidonic acid cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The enzyme exists in two primary isoforms: COX-1, which is constitutively expressed in most tissues and plays a protective role in the gastric mucosa and in platelet aggregation, and COX-2, which is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli.[2][3]

The discovery of these two isoforms revolutionized anti-inflammatory therapy. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and indomethacin inhibit both COX-1 and COX-2, leading to effective pain relief but also significant risks of gastrointestinal side effects due to the inhibition of protective COX-1.[3][4] This led to the development of selective COX-2 inhibitors, or "coxibs," designed to provide anti-inflammatory benefits without the associated gastric toxicity.[5] Furthermore, as COX-2 is often overexpressed in various cancers, its selective inhibition is a promising strategy in oncology for preventing tumor growth, metastasis, and augmenting immunotherapies.[6][7]

A key structural feature of many potent and selective COX-2 inhibitors is the presence of a 4-methylsulfonylphenyl or 4-sulfamoylphenyl moiety.[8][9] This functional group is able to fit into a distinct, hydrophilic side-pocket present in the active site of the COX-2 enzyme, an interaction that is sterically hindered in the narrower active site of COX-1. This structural difference is the primary basis for selectivity.

This guide focuses on 3-[4-(Methylsulfamoyl)phenyl]propanoic acid , a compound possessing this key sulfamoylphenyl pharmacophore. We will detail the methodologies required to rigorously assess its inhibitory potency and, crucially, its selectivity for COX-2 over COX-1.

Part 1: Mechanism of Action and Basis for Selectivity

The COX enzyme catalyzes two sequential reactions: a cyclooxygenase reaction that converts arachidonic acid to Prostaglandin G2 (PGG2), and a peroxidase reaction that reduces PGG2 to Prostaglandin H2 (PGH2).[4][10] PGH2 is the precursor to a variety of biologically active prostanoids. Selective inhibitors like the 'coxib' class prevent the initial oxygenation of arachidonic acid by binding to the cyclooxygenase active site of the COX-2 enzyme.

The rationale for investigating 3-[4-(Methylsulfamoyl)phenyl]propanoic acid is based on established structure-activity relationships (SAR) for this class of inhibitors. The methylsulfamoyl group is critical for docking into the secondary pocket of the COX-2 active site, conferring selectivity.[8][9] The propanoic acid moiety, while characteristic of some non-selective NSAIDs, is being evaluated here in combination with the selectivity-conferring sulfamoylphenyl group.

Arachidonic_Acid_Cascade AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGs_TXA2 Prostaglandins & Thromboxane A2 PGH2->PGs_TXA2 PGs_Inflam Prostaglandins PGH2->PGs_Inflam Function1 • Gastric Protection • Platelet Aggregation PGs_TXA2->Function1 Function2 • Inflammation • Pain • Fever PGs_Inflam->Function2 Test_Compound 3-[4-(Methylsulfamoyl)phenyl]propanoic acid (Test Compound) Test_Compound->COX2 Selective Inhibition Selectivity_Workflow start Prepare Reagent Stocks (Test Compound, Controls, Buffers) assay_cox2 Run Fluorometric Assay with COX-2 Enzyme start->assay_cox2 assay_cox1 Run Fluorometric Assay with COX-1 Enzyme start->assay_cox1 calc_ic50_cox2 Calculate IC50 for COX-2 (Non-linear Regression) assay_cox2->calc_ic50_cox2 calc_ic50_cox1 Calculate IC50 for COX-1 (Non-linear Regression) assay_cox1->calc_ic50_cox1 calc_si Calculate Selectivity Index SI = IC50(COX-1) / IC50(COX-2) calc_ic50_cox2->calc_si calc_ic50_cox1->calc_si end Report Potency (IC50) and Selectivity (SI) calc_si->end

Caption: Experimental workflow for determining the COX-2 Selectivity Index.

Part 4: Data Interpretation and Expected Results

The primary outputs of these assays are the IC50 values for each COX isoform and the resulting Selectivity Index. The data should be compared against a known standard like Celecoxib to benchmark the performance of the test compound.

Table 1: Sample Comparative Inhibition Data

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)
Celecoxib (Control) 0.4913.0226.6 [11]
3-[4-(Methylsulfamoyl)phenyl]propanoic acid [Experimental Value][Experimental Value][Calculated Value]

A successful selective inhibitor will exhibit a low micromolar or nanomolar IC50 value for COX-2 and a significantly higher IC50 for COX-1, resulting in a large SI value. The data for Celecoxib can vary between assay types but consistently shows strong selectivity. [11]If the test compound yields a low COX-2 IC50 and an SI > 25, it warrants further investigation as a potentially valuable selective inhibitor.

Conclusion

The protocols detailed in this guide provide a robust framework for the initial characterization of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid, or any novel compound, as a selective COX-2 inhibitor. By meticulously performing these assays with the appropriate controls, researchers can reliably determine the compound's potency and isoform selectivity. This foundational data is essential for guiding further preclinical development, including cell-based assays, in vivo efficacy studies, and safety profiling. The structural motif of the test compound is promising, and its empirical evaluation through these methods is a critical step in the drug discovery process.

References

  • Al-Sanea, M. M., et al. (2017). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry. Available at: [Link]

  • Corral, J., et al. (2001). Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles. Journal of Medicinal Chemistry. Available at: [Link]

  • BPS Bioscience. (n.d.). Cox Screening and Profiling. BPS Bioscience. Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Yıldırım, M., et al. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

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Application Notes & Protocols: Developing Novel Drug Delivery Systems for Aryl Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Advanced Drug Delivery

Aryl propionic acid derivatives, a cornerstone of the non-steroidal anti-inflammatory drug (NSAID) class, include widely used therapeutics such as ibuprofen, naproxen, and ketoprofen.[1][2] Their primary mechanism involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which mediate the synthesis of prostaglandins involved in pain, fever, and inflammation.[3]

Despite their efficacy, conventional oral administration of these drugs presents significant challenges that limit their therapeutic potential and patient compliance:

  • Gastrointestinal (GI) Toxicity: The most prevalent side effect is damage to the GI tract, ranging from dyspepsia to life-threatening ulceration and bleeding.[3][4][5] This occurs via a dual-insult mechanism: direct irritation of the gastric mucosa by the acidic drug molecules and systemic inhibition of protective prostaglandins in the gut.[3][6]

  • Poor Aqueous Solubility: Many aryl propionic acid derivatives are poorly soluble in water, which can lead to limited dissolution rates from solid dosage forms and consequently, poor or variable bioavailability.[7]

  • Short Biological Half-Life: The relatively short half-life of drugs like ibuprofen and loxoprofen necessitates frequent dosing, which can decrease patient adherence and increase the risk of GI side effects.[7][8]

To overcome these limitations, the development of novel drug delivery systems (DDS) is paramount. Advanced DDS aim to enhance therapeutic efficacy and minimize adverse effects by controlling the rate, time, and location of drug release.[4][9] Nanotechnology-based systems, in particular, offer transformative potential by improving drug stability, increasing bioavailability, and enabling targeted delivery to inflamed tissues.[10][11][12][13]

This guide provides a comprehensive overview of key DDS strategies and detailed protocols for their design, synthesis, and characterization, empowering researchers to develop safer and more effective therapies based on aryl propionic acid derivatives.

Overview of Novel Drug Delivery Strategies

Several advanced platforms are being explored to optimize the delivery of aryl propionic acid derivatives. The choice of system depends on the specific drug candidate, the desired release profile, and the intended route of administration.

Nanoparticle-Based Systems

Nanoparticles serve as versatile carriers that can encapsulate drugs, protecting them from premature degradation and controlling their release.[14] Their small size allows for efficient tissue accumulation and potential for targeted delivery.[10][11]

  • Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are widely used. They can encapsulate hydrophobic drugs and provide sustained release as the polymer matrix degrades.

  • Lipid-Based Nanoparticles: This category includes solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are well-suited for lipophilic drugs and offer high biocompatibility.

Liposomal Formulations

Liposomes are microscopic vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic drugs.[15][16][17] They can reduce the direct contact of the drug with the GI mucosa, thereby lowering local irritation.[16] Multilamellar liposomes have shown success in entrapping ibuprofen for sustained release.[15][18]

Hydrogel Systems

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water. They are particularly useful for topical and transdermal delivery, offering a promising alternative to oral administration for localized conditions like osteoarthritis.[19] Alginate-based hydrogels, for example, have been successfully used for the controlled release of ketoprofen.[20][21]

Prodrug Approaches

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active agent.[22][23] This strategy can be used to temporarily mask the acidic carboxyl group of aryl propionic acids, reducing direct GI irritation.[23] For instance, esterification of naproxen has been shown to create prodrugs with retained anti-inflammatory activity but significantly reduced GI erosive properties.[24]

Table 1: Comparison of Novel Drug Delivery Systems for Aryl Propionic Acid Derivatives
Delivery SystemCore PrincipleKey AdvantagesKey ChallengesSuitable For
Polymeric Nanoparticles Encapsulation in a biodegradable polymer matrix.Sustained release, improved stability, potential for targeting.Complex manufacturing, potential for burst release.Ibuprofen, Naproxen
Liposomes Encapsulation within lipid bilayer vesicles.Reduced GI toxicity, biocompatible, can carry various drugs.[15]Lower drug loading, stability issues.Ibuprofen[16][17][25]
Hydrogels Drug dispersed in a 3D cross-linked polymer network.Ideal for topical/transdermal use, avoids first-pass metabolism.[19]Limited to localized treatment, potential for skin irritation.Ketoprofen[20][21][26]
Prodrugs Covalent modification of the parent drug.Reduced GI irritation, potential for targeted activation.[23][24]Complex synthesis, reliance on specific enzymes for activation.Naproxen[24][27]

Application Protocol: Formulation and Characterization of Ibuprofen-Loaded PLGA Nanoparticles

This section provides a detailed protocol for the synthesis and characterization of ibuprofen-loaded PLGA nanoparticles using a single emulsion-solvent evaporation method. This is a robust and widely adopted technique for encapsulating hydrophobic drugs.

Expertise & Experience Insight:

The choice of the emulsion-solvent evaporation method is deliberate. It is highly effective for hydrophobic drugs like ibuprofen, ensuring efficient partitioning into the organic polymer phase. The key to success lies in controlling the homogenization speed and stabilizer concentration. Insufficient energy during homogenization leads to large, polydisperse particles, while excessive energy can cause drug degradation. The stabilizer, Poly(vinyl alcohol) (PVA), is critical; its concentration directly influences the final particle size and stability by preventing aggregation during solvent evaporation.

Materials and Reagents
MaterialSupplierGrade
Poly(D,L-lactide-co-glycolide) (PLGA)Sigma-Aldrich50:50 lactide:glycolide, MW 30-60 kDa
IbuprofenSigma-Aldrich≥98% (HPLC)
Dichloromethane (DCM)Fisher ScientificHPLC Grade
Poly(vinyl alcohol) (PVA)Sigma-Aldrich87-90% hydrolyzed, MW 30-70 kDa
Deionized WaterIn-houseMilli-Q or equivalent
Phosphate Buffered Saline (PBS)GibcopH 7.4
Synthesis Workflow

The overall process involves dissolving the drug and polymer in an organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent to precipitate the nanoparticles.

G cluster_prep Phase Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification & Collection org_phase 1. Prepare Organic Phase - Dissolve PLGA and Ibuprofen in DCM emulsify 3. Emulsification - Add Organic Phase to Aqueous Phase - Homogenize to form O/W emulsion org_phase->emulsify aq_phase 2. Prepare Aqueous Phase - Dissolve PVA in Deionized Water aq_phase->emulsify evap 4. Solvent Evaporation - Stir emulsion at room temp - Allow DCM to evaporate, hardening nanoparticles emulsify->evap wash 5. Washing - Centrifuge suspension - Discard supernatant to remove excess PVA evap->wash collect 6. Collection - Resuspend pellet in water - Lyophilize to obtain dry powder wash->collect

Caption: Workflow for PLGA nanoparticle synthesis via emulsion-solvent evaporation.

Step-by-Step Protocol
  • Organic Phase Preparation:

    • Weigh 100 mg of PLGA and 20 mg of ibuprofen.

    • Dissolve both in 2 mL of dichloromethane (DCM) in a glass vial. Vortex until fully dissolved.

  • Aqueous Phase Preparation:

    • Prepare a 1% (w/v) PVA solution by dissolving 100 mg of PVA in 10 mL of deionized water. Heat gently (if necessary) to aid dissolution, then cool to room temperature.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous PVA solution while sonicating or homogenizing at high speed (e.g., 15,000 rpm) for 2 minutes in an ice bath. This creates an oil-in-water (O/W) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate. This process solidifies the nanoparticles.

  • Washing and Collection:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Carefully discard the supernatant, which contains residual PVA and unencapsulated drug.

    • Resuspend the nanoparticle pellet in 10 mL of deionized water by vortexing.

    • Repeat the centrifugation and washing steps two more times to ensure complete removal of impurities.

  • Lyophilization (Freeze-Drying):

    • After the final wash, resuspend the pellet in a small volume of deionized water.

    • Freeze the suspension at -80°C for at least 4 hours.

    • Lyophilize for 48 hours to obtain a dry, powdered nanoparticle sample, which can be stored at -20°C for long-term stability.

Characterization Protocols & Data Interpretation

Thorough characterization is essential to ensure the quality, efficacy, and reproducibility of the drug delivery system.

Particle Size and Zeta Potential
  • Principle: Dynamic Light Scattering (DLS) measures the hydrodynamic diameter of the particles, while Zeta Potential indicates their surface charge and stability in suspension. A high absolute zeta potential (>_ 30 mV) suggests good colloidal stability.

  • Protocol:

    • Resuspend a small amount of lyophilized nanoparticles in deionized water (approx. 0.1 mg/mL).

    • Sonicate briefly to ensure a uniform dispersion.

    • Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate.

Drug Loading and Encapsulation Efficiency
  • Principle: This protocol determines the amount of drug successfully encapsulated within the nanoparticles. It involves dissolving a known amount of drug-loaded nanoparticles and quantifying the drug content using UV-Vis spectrophotometry or HPLC.

  • Protocol:

    • Accurately weigh 5 mg of lyophilized nanoparticles.

    • Dissolve the nanoparticles in 1 mL of a suitable solvent (e.g., DMSO or acetonitrile) to break the polymer matrix and release the drug.

    • Dilute the solution to a final volume of 10 mL with the same solvent.

    • Measure the absorbance of the solution at the λmax of ibuprofen (typically around 221 nm) using a UV-Vis spectrophotometer.

    • Calculate the concentration using a pre-established standard curve of ibuprofen.

    • Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Trustworthiness & Self-Validation:

The combination of these characterization steps forms a self-validating system. For example, if the Encapsulation Efficiency is unexpectedly low, DLS results might show a bimodal distribution, indicating the presence of drug crystals alongside nanoparticles. This immediate feedback allows for protocol optimization.

Table 2: Example Characterization Data for Ibuprofen-PLGA Nanoparticles
ParameterResultInterpretation
Mean Particle Size (DLS) 185 ± 5 nmSize is suitable for potential passive targeting to inflamed tissues via the EPR effect.
Polydispersity Index (PDI) 0.15 ± 0.02A PDI < 0.2 indicates a narrow, monodisperse size distribution, which is ideal.
Zeta Potential -28 ± 2 mVThe negative charge provides good colloidal stability, preventing aggregation.
Drug Loading (DL) 8.5%Indicates that 8.5% of the nanoparticle mass is composed of the active drug.
Encapsulation Efficiency (EE) 51%Over half of the initial drug was successfully encapsulated.
In Vitro Drug Release Study
  • Principle: This study simulates the release of the drug from the nanoparticles over time in a physiologically relevant buffer (PBS, pH 7.4).

  • Protocol:

    • Disperse 10 mg of drug-loaded nanoparticles in 2 mL of PBS (pH 7.4).

    • Place the suspension in a dialysis bag (e.g., 10 kDa MWCO).

    • Submerge the bag in 50 mL of PBS in a beaker, maintained at 37°C with continuous stirring.

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.

    • Plot the cumulative percentage of drug released versus time.

G cluster_setup Experimental Setup cluster_sampling Sampling & Analysis cluster_output Data Output A Disperse Nanoparticles in PBS (pH 7.4) B Place in Dialysis Bag A->B C Submerge in Release Medium (37°C, stirring) B->C D Withdraw Aliquot at Time 't' C->D E Replenish with Fresh Medium D->E F Quantify Drug (UV-Vis/HPLC) E->F G Calculate Cumulative Release (%) F->G H Plot Release Profile (Release % vs. Time) G->H

Caption: Workflow for an in vitro drug release study using the dialysis method.

References

  • Wang, W., Zhou, L., Sun, H., Zhou, J., Hu, Z., Lenahan, C., Xu, W., Deng, Y., Li, X., & Tao, Y. (2021). Update on Nanoparticle-Based Drug Delivery System for Anti-inflammatory Treatment. Frontiers in Bioengineering and Biotechnology, 9, 630352. [Link]

  • Bula, A., & Ghaly, E. S. (1995). Liposome Delivery Systems Containing Ibuprofen. Drug Development and Industrial Pharmacy, 21(14), 1695-1703. [Link]

  • Ternullo, S., et al. (2021). Recent Advances in Nanoparticle-Mediated Delivery of Anti-Inflammatory Phytocompounds. Molecules, 26(11), 3147. [Link]

  • Newa, M., et al. (2014). Development of ibuprofen nanoliposome for transdermal delivery: Physical characterization, in vitro/in vivo studies, and anti-inflammatory activity. Journal of Liposome Research, 25(1), 1-11. [Link]

  • Paavola, A., et al. (2000). Controlled release injectable liposomal gel of ibuprofen for epidural analgesia. International Journal of Pharmaceutics, 201(1), 113-121. [Link]

  • Wang, W., et al. (2021). Update on Nanoparticle-Based Drug Delivery System for Anti-inflammatory Treatment. Frontiers in Bioengineering and Biotechnology, 9. [Link]

  • Al-Samydai, A., et al. (2022). Entrapment of Ibuprofen by Multilamellar Liposomes for Aerosol Drug Delivery Towards Sustained Release Upon Pulmonary Administration. Fortune Journal of Health Sciences, 5(2), 221-231. [Link]

  • Newa, M., et al. (2014). Development of ibuprofen nanoliposome for transdermal delivery: Physical characterization, in vitro/in vivo studies, and anti-inflammatory activity. Journal of Liposome Research, 25(1), 1-11. [Link]

  • Dervishi, E., et al. (2019). ALGINATE BASED HYDROGELS STABILITY AND THEIR USE FOR CONTROLLED RELEASE OF KETOPROFEN. Journal of Natural and Technical Sciences, 23(1-2), 101-112. [Link]

  • Boumediene, M., et al. (2024). Synthesis and Characterization of a Novel Pharmaceutical Hydrogel for Ketoprofen Delivery. ResearchGate. [Link]

  • El-Sayed, N., et al. (2024). Applications of nanoparticles in targeted drug delivery for inflammatory diseases. Journal of Materials and Environmental Science, 15(11), 1-20. [Link]

  • Anonymous. (n.d.). Strategies In The Delivery Of Nonsteroidal Antiinflammatory Drugs. TDD. [Link]

  • Anonymous. (n.d.). 'Mutual Prodrug' and approach to increase the effectiveness of Non-Steroidal Anti-inflammatory Drugs. Zeal Scientific Publication. [Link]

  • Wijaya, C. A., & Permatasari, Y. (2023). Transdermal Delivery of Ketoprofen for Osteoarthritis Treatment and Management: A Literature Review on Current Progression. UI Scholars Hub. [Link]

  • Massi, M., et al. (2021). Versatile Platinum(IV) Prodrugs of Naproxen and Acemetacin as Chemo-Anti-Inflammatory Agents. Molecules, 26(16), 4983. [Link]

  • Zhang, Y., et al. (2023). Nanotechnology in inflammation: cutting-edge advances in diagnostics, therapeutics and theranostics. Journal of Nanobiotechnology, 21(1), 1-30. [Link]

  • Koleva, M., et al. (2022). Ketoprofen-loaded polymer carriers in bigel formulation: an approach to enhancing drug photostability in topical application forms. Pharmaceutics, 14(11), 2359. [Link]

  • Mohammed, F., et al. (2014). Nanoemulsion Based Hydrogel for Enhanced Transdermal Delivery of Ketoprofen. Advances in Pharmaceutics, 2014, 1-12. [Link]

  • Gonzalez-Ochoa, G., et al. (2024). Sustained-Release Oral Delivery of NSAIDs and Acetaminophen: Advances and Recent Formulation Strategies—A Systematic Review. Pharmaceutics, 17(1), 1264. [Link]

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  • Ruan, C. H., et al. (2014). Formulation and delivery strategies of ibuprofen: challenges and opportunities. Drug Design, Development and Therapy, 8, 2451-2460. [Link]

  • Sharma, R., et al. (2017). Prodrugs of NSAIDs: A Review. The Open Medicinal Chemistry Journal, 11, 1-17. [Link]

  • Sharma, R., et al. (2017). Prodrugs of NSAIDs: A Review. The Open Medicinal Chemistry Journal, 11, 1-17. [Link]

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"experimental design for studying 3-[4-(Methylsulfamoyl)phenyl]propanoic acid efficacy"

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Structural Logic

The Molecule and the Challenge

The compound 3-[4-(Methylsulfamoyl)phenyl]propanoic acid represents a "dual-pharmacophore" ligand, presenting unique challenges for efficacy profiling. To design a valid experimental protocol, we must first deconstruct its chemical logic:

  • The Warhead (Methylsulfamoyl Group): This is a sulfonamide derivative (

    
    ). Historically, primary sulfonamides (
    
    
    
    ) are potent Carbonic Anhydrase Inhibitors (CAIs) because the unsubstituted nitrogen coordinates with the Zinc ion (
    
    
    ) in the enzyme's active site.
    • Critical Scientific Insight: The N-methyl substitution in this molecule typically reduces affinity for Carbonic Anhydrase compared to primary sulfonamides due to steric hindrance and the loss of the acidic proton required for Zinc coordination. Therefore, this study must determine if the molecule acts as a prodrug (metabolized to the primary form), a weak isoform-selective inhibitor , or if it targets an alternative pathway (e.g., PPAR receptors via the acid tail).

  • The Tail (Propanoic Acid): This moiety confers hydrophilicity and ionization at physiological pH. It suggests the molecule may rely on monocarboxylate transporters (MCTs) for cellular entry, a critical variable for cell-based assays.

Experimental Workflow

This guide proposes a Tiered Efficacy Screening approach, moving from cell-free enzymatic validation to functional cellular assays.

ExperimentalDesign Compound Test Compound: 3-[4-(Methylsulfamoyl)phenyl] propanoic acid InSilico Phase 1: In Silico Docking & pKa Prediction Compound->InSilico Input Biochem Phase 2: Biochemical Esterase Assay (pNPA) InSilico->Biochem Binding Hypothesis Cellular Phase 3: Cellular pHi Recovery (BCECF) Biochem->Cellular If Ki < 10µM Decision Decision Gate: Hit vs. Prodrug Cellular->Decision Functional Data

Figure 1: Tiered experimental workflow for validating sulfonamide efficacy.

Part 2: Biochemical Efficacy (The "Gold Standard")

The most definitive test for this class of molecules is the Carbonic Anhydrase (CA) Esterase Assay . While CA's physiological role is CO2 hydration, it also hydrolyzes esters. We will use p-nitrophenyl acetate (pNPA) as a surrogate substrate because it simplifies the workflow to a colorimetric readout.

Protocol 1: Kinetic Esterase Inhibition Assay

Objective: Determine the Inhibition Constant (


) of the test compound against purified hCA II (cytosolic) and hCA IX (tumor-associated).
Materials Checklist
  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II).

  • Substrate: p-Nitrophenyl acetate (pNPA).[1] Note: Unstable in water; prepare fresh.[2]

  • Buffer: 50 mM Tris-SO4, pH 7.6 (Physiological pH is critical for the Zinc-hydroxide mechanism).

  • Solvent: DMSO (for the test compound).[1][3][4]

Step-by-Step Methodology
  • Substrate Preparation:

    • Dissolve pNPA in Acetonitrile to create a 20 mM stock.[1]

    • Expert Tip: Do not use alcohols (MeOH/EtOH) as solvents for pNPA, as they can cause transesterification.

  • Compound Dilution:

    • Prepare a 7-point serial dilution of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid in DMSO (Range: 0.1 nM to 100 µM).

  • Reaction Assembly (96-well plate):

    • Blank: 140 µL Buffer + 10 µL DMSO + 50 µL Substrate.

    • Control (100% Activity): 130 µL Buffer + 10 µL Enzyme (50 nM final) + 10 µL DMSO + 50 µL Substrate.

    • Test: 130 µL Buffer + 10 µL Enzyme + 10 µL Compound + 50 µL Substrate.

  • Incubation:

    • Pre-incubate Enzyme and Compound for 15 minutes at 25°C. This allows the sulfonamide to displace the zinc-bound water molecule/hydroxide ion.

  • Kinetic Read:

    • Add Substrate (pNPA) to initiate reaction.[1]

    • Measure Absorbance at 405 nm (formation of p-Nitrophenol) every 15 seconds for 10 minutes.

Data Analysis & Validity Criteria

Calculate the initial velocity (


) from the linear portion of the curve.


ParameterAcceptance CriteriaScientific Rationale
Z-Factor > 0.5Ensures signal window is sufficient for HTS.
DMSO Tolerance < 1% Final VolHigher DMSO denatures hCA, yielding false positives.
Spontaneous Hydrolysis < 10% of SignalpNPA degrades naturally; high background ruins sensitivity.

Part 3: Cellular Efficacy (Functional Validation)

If the biochemical assay shows potency (


), the next question is: "Does the propanoic acid tail allow the drug to enter the cell and work?" 
The propanoic acid group is ionized at pH 7.4 (

), making passive diffusion difficult. This assay tests if the drug can modulate Intracellular pH (

).
Protocol 2: Intracellular pH Recovery Assay (BCECF-AM)

Objective: Measure the compound's ability to inhibit the re-alkalinization of acidified cells (a process driven by Carbonic Anhydrase).

Mechanism of Action[5][6]
  • Acidification: Cells are loaded with Ammonium Chloride (

    
    ). When 
    
    
    
    is washed away,
    
    
    leaves the cell, trapping protons (
    
    
    ) inside. This causes acute acidification.
  • Recovery: The cell activates transporters (NHE1, NBC) and Carbonic Anhydrase to pump out

    
     and restore pH.
    
  • Inhibition: If 3-[4-(Methylsulfamoyl)phenyl]propanoic acid is effective, the pH recovery will be slower .

Visualization of the Pathway

Mechanism AcidLoad Acid Load (NH4Cl Prepulse) AcidCell Acidified Cytosol (High H+) AcidLoad->AcidCell Traps H+ CA Carbonic Anhydrase (Converts H+ + HCO3- <-> CO2 + H2O) AcidCell->CA Substrate Recovery pH Recovery (Normal pH 7.2) CA->Recovery Catalysis Inhibitor Inhibitor: 3-[4-(Methylsulfamoyl)...] Inhibitor->CA Blocks Zinc Site

Figure 2: Mechanism of Action for pH Recovery Assay.

Methodology
  • Dye Loading:

    • Incubate cells (e.g., A549 or MDCK) with 2 µM BCECF-AM for 30 min.

    • Note: The "AM" ester is cleaved by intracellular esterases, trapping the fluorescent dye inside.[7]

  • Acidification Prepulse:

    • Perfuse cells with Buffer containing 20 mM NH4Cl for 10 min.

    • Rapidly switch to Na+-free Buffer . This causes a sharp drop in

      
      .
      
  • Treatment:

    • Introduce Sodium-containing buffer +/- Test Compound .

  • Measurement:

    • Monitor Fluorescence Ratio (Excitation 490/440 nm, Emission 535 nm).

    • Why Ratiometric? It corrects for dye leakage and photobleaching, which are common issues with single-wavelength dyes.

Part 4: Technical Reference & Troubleshooting

Structural Alert: The N-Methyl Group

Researchers must be aware that the N-methyl group on the sulfonamide is a critical structural determinant.

  • Risk: Secondary sulfonamides (

    
    ) often lack the proton required to form the active Zinc-Hydroxide-Inhibitor complex.
    
  • Contingency: If Activity is Zero in the Enzyme Assay (Protocol 1) but High in the Cellular Assay (Protocol 2), the molecule is likely a Prodrug being demethylated by cellular enzymes (e.g., CYPs) into the active primary sulfonamide.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Nocentini, A., et al. (2019). The carbonic anhydrase inhibition profile of sulfonamides.[3][8][9] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • BenchChem Protocols. (2024). Colorimetric Assays for Carbonic Anhydrase Activity: p-Nitrophenyl Acetate Method.[1]

  • Molecular Probes/ThermoFisher. (2023). BCECF-AM Intracellular pH Calibration Protocol.[4][10]

This Application Note is designed for research use only. Ensure all chemical handling complies with local MSDS and safety regulations.

Sources

Application Note: High-Throughput Screening Assays for 3-[4-(Methylsulfamoyl)phenyl]propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Rationale[1][2][3][4]

The structural scaffold 3-[4-(Methylsulfamoyl)phenyl]propanoic acid combines two distinct pharmacophores: a sulfonamide moiety (classically associated with metalloenzyme inhibition) and a propanoic acid tail (enhancing solubility and mimicking carboxylate metabolites).

While primary sulfonamides (


) are the gold standard for Carbonic Anhydrase (CA)  inhibition, 

-methylated sulfonamides (

) present a unique screening challenge. Historically considered "inactive" due to steric hindrance preventing Zinc coordination, recent data suggests they can act as competitive inhibitors or prodrugs (metabolized to primary sulfonamides). Furthermore, the propanoic acid tail suggests potential affinity for organic anion transporters or specific hydrophilic pockets in CA isoforms IX and XII (tumor-associated targets).

This guide details a High-Throughput Screening (HTS) campaign designed to identify inhibitors within this chemical class, focusing on Carbonic Anhydrase II (CA II) as the model system, with downstream validation for specificity.

Critical Chemical Insight
  • Solubility: The propanoic acid moiety improves aqueous solubility at physiological pH (7.4) compared to lipophilic sulfonamides. However, DMSO stock preparation requires care to prevent precipitation upon dilution.

  • Mechanism: The assay must distinguish between genuine competitive inhibition and non-specific aggregation, a common artifact with acidic lipophiles.

Strategic Workflow

The screening cascade moves from a high-volume kinetic assay to biophysical validation.

HTS_Workflow Library Compound Library (DMSO Stocks) Primary Primary Screen: 4-NPA Esterase Assay (Abs 405 nm) Library->Primary 10 µM Analysis Data Filter: Z-Score > 0.5 Remove PAINS Primary->Analysis Secondary Secondary Screen: Thermal Shift (DSF) (Tm Shift) Analysis->Secondary Hits Hit Validated Hit (IC50 Determination) Secondary->Hit ΔTm > 2°C

Figure 1: HTS Cascade for Sulfamoyl-Propanoic Acid Derivatives. The workflow prioritizes rapid kinetic exclusion of non-binders followed by biophysical confirmation.

Primary Assay Protocol: Kinetic Esterase Screen

Carbonic Anhydrases possess a secondary esterase activity. The hydrolysis of 4-Nitrophenyl Acetate (4-NPA) to 4-Nitrophenol (4-NP) is the industry standard for HTS because 4-NP is intensely yellow (Absorbance max ~400-405 nm) at neutral pH, allowing for cheap, robust kinetic monitoring.

Assay Principle


Materials
  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II).

  • Substrate: 4-Nitrophenyl acetate (4-NPA). Note: Dissolve in acetone or acetonitrile, not DMSO, to prevent spontaneous hydrolysis.

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Detection: Microplate Reader (Absorbance 405 nm).

Step-by-Step Protocol (384-Well Format)
  • Buffer Preparation: Prepare 50 mM Tris-SO4 buffer (pH 7.6). Add 0.1% surfactant (e.g., Tween-20) to prevent compound aggregation.

    • Critical: Do not use chloride-based buffers (Tris-HCl) as Cl⁻ is a weak CA inhibitor.

  • Enzyme Dispensing: Dilute hCA II to 200 nM in assay buffer. Dispense 10 µL per well.

  • Compound Addition (Pre-Incubation): Add 100 nL of library compounds (in 100% DMSO) using an acoustic dispenser (e.g., Echo) or pin tool.

    • Final Concentration: 10 µM.

    • Incubation: 15 minutes at 25°C. This allows the sulfonamide to displace the Zinc-bound water molecule.

  • Substrate Initiation: Prepare 3 mM 4-NPA solution freshly in assay buffer (diluted from 100 mM acetone stock). Dispense 10 µL of Substrate Solution to start the reaction.

    • Final Volume: 20 µL.

    • Final [Substrate]: 1.5 mM.

  • Kinetic Read: Immediately centrifuge plate (1000 rpm, 30 sec) and read Absorbance at 405 nm every 30 seconds for 10 minutes.

Data Analysis

Calculate the Initial Velocity (


)  from the linear portion of the curve.


Secondary Assay: Differential Scanning Fluorimetry (DSF)

To eliminate false positives (e.g., compounds that absorb at 405 nm or quench fluorescence), use DSF (Thermal Shift) to validate physical binding.

Protocol
  • Mix: 2 µL Protein (5 µM final) + 2 µL Compound (20 µM final) + 1 µL Sypro Orange (5x final) + Buffer.

  • Run: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Result: A shift in melting temperature (

    
    ) 
    
    
    
    indicates specific ligand binding stabilizing the protein fold.

Data Presentation & Quality Control

Summary of Assay Parameters
ParameterPrimary Screen (4-NPA)Secondary Screen (DSF)
Readout Absorbance (405 nm)Fluorescence (

shift)
Throughput High (384/1536-well)Medium (96/384-well)
Cost Very Low (<$0.05/well)Low
Interference Colored compoundsAggregators
Z-Factor Target

N/A
Determining Assay Robustness (Z-Factor)

For the primary screen to be valid, the Z-factor must be calculated using positive controls (Acetazolamide) and negative controls (DMSO).



  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean signal of positive/negative controls.
    
  • Acceptance Criteria:

    
     is required for HTS.
    

Diagrammatic Mechanism of Action

Understanding the competitive nature of the sulfonamide binding is crucial for interpreting IC50 values.

MOA Enzyme CA II Active Site (Zn2+ Bound) Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Competitive Binding Product Hydrolysis Products Enzyme->Product Catalysis Inhibitor Sulfamoyl Derivative (Inhibitor) Inhibitor->Complex Substrate 4-NPA / CO2 (Substrate) Substrate->Product Complex->Substrate Blocked

Figure 2: Competitive Inhibition Mechanism. The sulfamoyl group coordinates the Zinc ion, sterically blocking substrate entry.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

  • Sittampalam, G. S., et al. (Eds.).[1] (2004). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II inhibited by N-methyl-sulfonamides. Journal of Medicinal Chemistry. Link

Sources

Comprehensive Purity Assessment of 3-[4-(Methylsulfamoyl)phenyl]propanoic Acid: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the analytical techniques for assessing the purity of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid, a key intermediate in pharmaceutical synthesis.[1] A comprehensive purity profile is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines an orthogonal analytical strategy, employing multiple, complementary methods to detect and quantify a wide range of potential impurities, including process-related impurities, degradation products, and residual solvents. The methodologies are grounded in established principles and regulatory expectations, such as those described in the International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction: The Critical Role of Purity Assessment

3-[4-(Methylsulfamoyl)phenyl]propanoic acid is a crucial building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a propanoic acid moiety, a phenyl ring, and a methylsulfamoyl group, presents specific analytical challenges. The purity of this intermediate directly impacts the quality and impurity profile of the final drug substance. Therefore, a robust analytical strategy is essential to ensure that the material meets stringent quality criteria.

The control of impurities in new drug substances is a key regulatory requirement.[2][3][4] Impurities can arise from various sources, including the manufacturing process, degradation, and storage. A comprehensive purity assessment involves not only quantifying the main component but also detecting, identifying, and quantifying all potential impurities. This application note details a multi-faceted approach, leveraging the strengths of several analytical techniques to provide a complete picture of the sample's purity.

The Orthogonal Analytical Workflow

No single analytical technique can provide all the necessary information for a complete purity assessment. An orthogonal approach, using techniques with different separation and detection principles, is the most reliable strategy. This ensures that impurities that may be missed by one method are detected by another. Our recommended workflow integrates chromatographic, spectroscopic, and thermal analysis techniques.

Purity_Assessment_Workflow Figure 1: Orthogonal Workflow for Purity Assessment cluster_0 Primary Purity & Related Substances cluster_1 Volatiles & Residual Solvents cluster_2 Structural & Solid-State Characterization HPLC HPLC-UV LC_MS LC-MS HPLC->LC_MS Impurity Identification GC_HS Headspace GC-FID NMR NMR Spectroscopy ('H, ¹³C) Thermal Thermal Analysis (DSC & TGA) Sample 3-[4-(Methylsulfamoyl)phenyl]propanoic Acid Sample Sample->HPLC Assay & Impurity Profile Sample->GC_HS Solvent Analysis Sample->NMR Structural Confirmation Sample->Thermal Solid-State Purity

Caption: Orthogonal workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

Principle and Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment of non-volatile organic molecules.[5][6] For 3-[4-(Methylsulfamoyl)phenyl]propanoic acid, a reversed-phase HPLC (RP-HPLC) method is ideal. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[7] The aromatic ring and the alkyl chain of the analyte will interact with the C18 stationary phase, while the polar carboxylic acid and sulfamoyl groups will have an affinity for the mobile phase. By manipulating the mobile phase composition, a gradient elution can be developed to separate impurities with a wide range of polarities. UV detection is suitable due to the presence of the phenyl chromophore.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent).

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Conditions:

    • The following conditions are a robust starting point and should be validated according to ICH Q2(R1) guidelines.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 235 nm
  • System Suitability:

    • Before sample analysis, perform system suitability tests as per USP <621>.[5][8][9] This typically includes replicate injections of a standard solution to check for repeatability, tailing factor, and theoretical plates.

  • Data Analysis:

    • Calculate the assay of the main peak against a reference standard.

    • Determine the percentage of each impurity using the area percent method, assuming a relative response factor of 1.0 for unknown impurities until they are identified and characterized.

Gas Chromatography (GC) for Residual Solvents

Principle and Rationale: Gas Chromatography (GC) is the preferred method for the analysis of volatile organic compounds, such as residual solvents from the synthesis and purification process.[10] Headspace sampling is employed to introduce only the volatile components into the GC system, avoiding contamination of the instrument with the non-volatile API. A flame ionization detector (FID) is commonly used due to its excellent sensitivity to most organic solvents.[10]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide) that is free from interfering peaks.

    • Seal the vial immediately.

  • GC Conditions:

ParameterRecommended Condition
Column 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film
Carrier Gas Helium or Nitrogen
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temp. 250 °C
Detector Temp. 260 °C (FID)
Headspace Sampler Vial Equilibration Temp: 80 °C; Equilibration Time: 15 min
  • Data Analysis:

    • Identify and quantify residual solvents by comparing the retention times and peak areas with those of a known solvent standard.

    • Ensure that the levels of all residual solvents are within the limits specified by ICH Q3C guidelines.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Principle and Rationale: While HPLC-UV can detect and quantify impurities, it does not provide structural information. LC-MS couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[11] This is crucial for characterizing unknown impurities, which is a requirement under ICH Q3A for impurities above a certain threshold.[2][12] An electrospray ionization (ESI) source is well-suited for this molecule, as the carboxylic acid and sulfamoyl groups can be readily ionized.

Protocol:

  • LC Conditions:

    • Use the same HPLC method as described in Section 3, but replace the phosphoric acid in the mobile phase with a volatile buffer like 0.1% formic acid to ensure compatibility with the MS detector.[7]

  • MS Conditions:

ParameterRecommended Condition
Ionization Source Electrospray Ionization (ESI), Positive and Negative modes
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high resolution
Scan Range 50 - 1000 m/z
Data Acquisition Full scan for initial detection, followed by tandem MS (MS/MS) for fragmentation
  • Data Analysis:

    • Determine the accurate mass of the parent ion for each impurity peak. This allows for the prediction of possible elemental compositions.

    • Analyze the fragmentation patterns from MS/MS experiments to elucidate the structure of the impurities. Compare these fragments to the fragmentation of the main compound to identify the location of structural modifications.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

Principle and Rationale: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic compounds.[15][16][17] Both ¹H and ¹³C NMR should be employed to confirm the structure of the 3-[4-(Methylsulfamoyl)phenyl]propanoic acid and to detect any structural isomers or impurities that might co-elute in chromatography. The chemical shifts, coupling patterns, and integration of the signals provide a detailed map of the molecule's structure.[18]

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

  • Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire with proton decoupling. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Data Interpretation:

    • ¹H NMR: Verify the presence of signals corresponding to the aromatic protons, the aliphatic protons of the propanoic acid chain, and the methyl group of the sulfamoyl moiety. The integration of these signals should match the number of protons in each environment.

    • ¹³C NMR: Confirm the number of unique carbon atoms in the molecule.

    • Examine the spectra for any unexpected signals, which could indicate the presence of impurities. The relative integration of these signals can provide a semi-quantitative estimate of their levels.

Thermal Analysis (DSC/TGA) for Solid-State Characterization

Principle and Rationale: Thermal analysis provides information about the solid-state properties of the material.

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.[19] For a highly pure crystalline substance, DSC will show a sharp melting endotherm. The presence of impurities typically causes a broadening of the melting peak and a depression of the melting point, which can be used to estimate purity.[20][21]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[21] It is useful for determining the presence of residual solvents or water and for assessing the thermal stability of the compound.[22]

Thermal_Analysis_Logic Figure 2: Role of Thermal Analysis Techniques Sample Solid Sample DSC DSC Analysis Sample->DSC TGA TGA Analysis Sample->TGA DSC_Result1 Sharp Melting Peak? DSC->DSC_Result1 TGA_Result1 Mass Loss before Decomposition? TGA->TGA_Result1 Purity_High High Crystalline Purity DSC_Result1->Purity_High Yes Purity_Low Impurity Presence Likely DSC_Result1->Purity_Low No (Broad Peak) Solvents_Present Residual Solvents/Water TGA_Result1->Solvents_Present Yes Solvents_Absent Anhydrous/Solvent-Free TGA_Result1->Solvents_Absent No

Caption: Logic diagram for interpreting thermal analysis data.

Protocol:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

    • Crimp the pan with a lid. For TGA, a pierced lid may be used to allow volatiles to escape.

  • Instrumental Conditions:

ParameterDSC ConditionTGA Condition
Temperature Range 25 °C to a temperature above the melting point25 °C to a temperature where decomposition is complete
Heating Rate 10 °C/min10 °C/min
Atmosphere Nitrogen, 50 mL/minNitrogen, 50 mL/min
  • Data Interpretation:

    • DSC: Determine the onset and peak temperature of the melting endotherm. A sharp peak indicates high purity.

    • TGA: Observe any mass loss at temperatures below the decomposition point. This can be quantified to determine the amount of residual volatiles. Note the onset temperature of decomposition as an indicator of thermal stability.

Conclusion

The purity assessment of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid requires a scientifically sound, multi-technique approach. The combination of HPLC for quantification of related substances, headspace GC for residual solvents, LC-MS for impurity identification, NMR for structural confirmation, and thermal analysis for solid-state properties provides a comprehensive and robust purity profile. This orthogonal strategy ensures the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • MySkinRecipes. 3-(4-(Methylsulfonyl)phenyl)propanoic acid. [Link]

  • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. [Link]

  • Journal of AOAC INTERNATIONAL. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]

  • TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • US Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • ResearchGate. (2025). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. [Link]

  • PubMed. (1989). Thermal analysis methods for pharmacopoeial materials. [Link]

  • Google Patents.
  • PubMed Central. Analysis of Volatile Compounds and Flavor Fingerprint Using Gas Chromatography–Ion Mobility Spectrometry (GC-IMS) on Crassostrea gigas with Different Ploidy and Gender. [Link]

  • PubMed. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • MassBank. Phenylpropanoic acids. [Link]

  • ResolveMass Laboratories Inc. (2025). Thermal Analysis Instruments (DSC, TGA). [Link]

  • The Pharma Innovation Journal. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. [Link]

  • MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]

  • NETZSCH. (2023). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Uses of 3-(4-Methylphenyl)propanoic Acid. [Link]

  • Doc Brown's Chemistry. mass spectrum of propanoic acid. [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. [Link]

  • ResearchGate. (2025). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. [Link]

  • YouTube. (2021). Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum. [Link]

  • NIST. Propanoic acid. [Link]

  • HPLC columns. Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

  • Metoree. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

  • Loyola eCommons. Spectrophotometric Determinations of the Sulfonamides. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • Shimadzu. Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link]

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • Scribd. USP-NF 621 Chromatography. [Link]

  • European Medicines Agency. (2025). ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link]

  • Pharmacognosy Research. Structural elucidation of chemical constituents from Benincasa hispida seeds and Carissa congesta roots by gas chromatography: Mass spectroscopy. [Link]

  • ResearchGate. (2025). Simple Tests for Identification of Sulfonamides. [Link]

  • TSI Journals. Synthesis and spectral characterization of potential impurities of tiaprofenic acid. [Link]

  • ResearchGate. Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • European Medicines Agency. (2006). NOTE FOR GUIDANCE ON IMPURITIES IN NEW DRUG SUBSTANCES. [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]

Sources

Application Note: A Guide to the Flow Cytometric Analysis of Apoptosis Induced by 3-[4-(Methylsulfamoyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Compound's Pro-Apoptotic Potential

The induction of apoptosis, or programmed cell death, is a critical mechanism for tissue homeostasis and a primary goal of many therapeutic strategies, particularly in oncology[1][2]. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, balancing pro- and anti-apoptotic signals that determine cell fate[3][4][5]. Dysregulation of these pathways can lead to uncontrolled cell proliferation and disease[2].

This guide provides a comprehensive framework for evaluating the pro-apoptotic activity of a novel investigational compound, 3-[4-(Methylsulfamoyl)phenyl]propanoic acid . While the precise mechanism of this compound is under investigation, related propanoic acid derivatives have been noted for their biological activities, including antiproliferative effects[6][7]. Therefore, a robust and quantitative method is required to determine if this compound can effectively trigger apoptosis in a target cell population.

Flow cytometry, coupled with Annexin V and Propidium Iodide (PI) staining, stands as a gold-standard technique for this purpose. It offers rapid, sensitive, and quantitative discrimination between healthy, early apoptotic, late apoptotic, and necrotic cells, providing invaluable data for drug development professionals[8].

The Scientific Principle: Unmasking Apoptosis with Annexin V and PI

The Annexin V/PI assay is founded on two key events that occur during the apoptotic process[9].

  • Phosphatidylserine (PS) Externalization: In healthy, viable cells, the phospholipid phosphatidylserine (PS) is strictly maintained on the inner leaflet of the plasma membrane[10]. A hallmark of early apoptosis is the "flipping" of PS to the outer leaflet, where it acts as an "eat me" signal for phagocytes[10][11]. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can specifically label these early apoptotic cells[12].

  • Loss of Membrane Integrity: As apoptosis progresses to later stages, the cell membrane loses its integrity. This also occurs during necrosis[10]. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot penetrate the intact membrane of live or early apoptotic cells[12]. However, it can readily enter late-stage apoptotic and necrotic cells, binding to DNA and fluorescing brightly[12].

By using these two stains concurrently, we can distinguish four distinct cell populations via flow cytometry:

  • Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).

  • Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).

  • Necrotic Cells: Annexin V-negative and PI-positive (Annexin V-/PI+), although this population can be difficult to distinguish from late apoptotic cells[12].

Experimental Design and Workflow

A successful apoptosis assay requires careful planning. The overall workflow involves cell culture, induction of apoptosis with the test compound, cell staining, and finally, data acquisition and analysis.

Key Considerations for Experimental Design:
  • Cell Line Selection: Choose a cell line relevant to the therapeutic goal of the compound.

  • Dose-Response: Test a range of concentrations of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid to determine the optimal dose for inducing apoptosis without causing widespread, immediate necrosis.

  • Time-Course: Analyze cells at multiple time points after treatment to capture the transition from early to late apoptosis.

  • Controls (Self-Validating System):

    • Unstained Cells: To set baseline fluorescence.

    • Vehicle Control: Cells treated with the compound's solvent (e.g., DMSO) to account for any solvent-induced effects.

    • Annexin V-only and PI-only Controls: Essential for setting proper compensation and gates during flow cytometry setup.

    • Positive Control: A known apoptosis-inducing agent (e.g., staurosporine, etoposide) to validate that the assay is working correctly.

Visualized Experimental Workflow

G cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis cell_culture 1. Seed & Culture Cells treatment 2. Treat with Compound & Controls (Time-Course) cell_culture->treatment harvest 3. Harvest & Wash Cells treatment->harvest stain 4. Stain with Annexin V & Propidium Iodide harvest->stain acquire 5. Acquire on Flow Cytometer stain->acquire analyze 6. Gate & Quantify Cell Populations acquire->analyze

Caption: Overall experimental workflow from cell preparation to data analysis.

Detailed Protocol: Quantifying Apoptosis

This protocol is a synthesized methodology based on established standards for Annexin V/PI staining[11][13].

Required Materials and Reagents
  • Cell Line: Appropriate cancer or primary cell line.

  • Culture Medium: As required for the chosen cell line.

  • 3-[4-(Methylsulfamoyl)phenyl]propanoic acid: Stock solution in a suitable solvent (e.g., DMSO).

  • Positive Control: e.g., Staurosporine or Etoposide.

  • Phosphate-Buffered Saline (PBS): Cold, sterile, Ca²⁺/Mg²⁺ free.

  • Annexin V Binding Buffer (1X): Typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4. Calcium is essential for Annexin V binding to PS[12].

  • Fluorochrome-conjugated Annexin V: (e.g., Annexin V-FITC).

  • Propidium Iodide (PI) Staining Solution.

  • Flow Cytometer: Equipped with appropriate lasers and filters for the chosen fluorochromes.

Step-by-Step Methodology

Part A: Induction of Apoptosis

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest.

  • Incubation: Allow cells to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Treatment: Aspirate the old medium. Add fresh medium containing the desired concentrations of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid, the vehicle control, or a positive control agent.

  • Incubation: Return the plates to the incubator for the predetermined time period (e.g., 6, 12, 24, or 48 hours).

Part B: Cell Staining

  • Harvest Cells:

    • For suspension cells, gently transfer the cells from the well into a flow cytometry tube.

    • For adherent cells, collect the supernatant (which contains floating apoptotic cells) into a flow cytometry tube. Then, wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine these cells with the supernatant from the same well[11].

  • Centrifugation: Centrifuge the cell suspension at approximately 300-400 x g for 5 minutes. Carefully aspirate the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. This step is crucial to remove any residual medium that could interfere with staining. Aspirate the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL. Transfer 100 µL of this suspension (containing ~100,000 cells) to a new tube.

  • Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to the 100 µL cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature, protected from light. The dark incubation prevents photobleaching of the fluorophore.

  • PI Staining: Add 5-10 µL of PI staining solution directly to the cell suspension.

  • Final Volume Adjustment: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.

  • Analysis: Proceed to flow cytometry analysis immediately. Keep samples on ice and protected from light.

Data Acquisition and Analysis

Instrument Setup
  • Use the unstained sample to adjust forward scatter (FSC) and side scatter (SSC) voltages to place the cell population of interest within the plot.

  • Use the single-stain controls (Annexin V-only and PI-only) to adjust fluorescence compensation settings. This is a critical step to correct for spectral overlap between the fluorochromes.

  • Use the positive control sample, which should contain all four populations, to ensure the gates for each population are set correctly.

Gating Strategy

The analysis involves a sequential gating process to isolate single cells and then quantify the stained populations.

G cluster_quadrants P1 Plot 1: FSC-A vs SSC-A Gate on 'All Cells' (P1) to exclude debris P2 Plot 2: FSC-A vs FSC-H Gate on 'Singlets' (P2) from P1 population P1->P2 Isolate Cells P3 Plot 3: Annexin V vs PI Analyze 'Singlets' (P2) P2->P3 Isolate Single Cells QLL Q3: Live (Annexin V- / PI-) QLR Q4: Early Apoptotic (Annexin V+ / PI-) QUL Q2: Necrotic (Annexin V- / PI+) QUR Q1: Late Apoptotic (Annexin V+ / PI+)

Caption: A typical gating strategy for apoptosis analysis by flow cytometry.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format. This allows for easy comparison between different concentrations and time points.

Table 1: Hypothetical Dose-Response of Cells to 3-[4-(Methylsulfamoyl)phenyl]propanoic Acid after 24h

Treatment Concentration (µM)% Viable (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q1+Q2)Total Apoptotic (%)
0 (Vehicle Control)95.22.12.74.8
1085.68.36.114.4
5060.125.414.539.9
10035.738.925.464.3
Positive Control15.345.139.684.7

Note: Data are for illustrative purposes only.

Mechanistic Insights: The Pathways of Apoptosis

Observing apoptosis is the first step; understanding the underlying mechanism is the next. Apoptosis is primarily executed via two interconnected pathways that converge on the activation of executioner caspases (like Caspase-3)[14].

  • The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands (e.g., FasL, TRAIL) to death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator Caspase-8[2][15].

  • The Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress, this pathway is controlled by the Bcl-2 family of proteins[5]. Pro-apoptotic members like Bax and Bak permeabilize the mitochondrial outer membrane, releasing cytochrome c[3][4]. Cytochrome c then forms a complex called the apoptosome with Apaf-1, which activates initiator Caspase-9[2][15].

The activity of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid could potentially modulate key proteins in these pathways. Further experiments, such as western blotting for cleaved Caspase-3, Caspase-9, or changes in the expression of Bcl-2 family proteins, would be logical next steps to elucidate its mechanism of action[16].

G ext_stim Extrinsic Signal (e.g., FasL, TRAIL) death_rec Death Receptors ext_stim->death_rec int_stim Intrinsic Signal (e.g., DNA Damage) bcl2_fam Bcl-2 Family Regulation int_stim->bcl2_fam compound 3-[4-(Methylsulfamoyl) -phenyl]propanoic acid compound->death_rec Potential Target compound->bcl2_fam Potential Target cas8 Caspase-8 (Initiator) death_rec->cas8 activates cas3 Caspase-3 (Executioner) cas8->cas3 activates bax_bak Bax / Bak (Pro-apoptotic) bcl2_fam->bax_bak activates bcl2_xL Bcl-2 / Bcl-xL (Anti-apoptotic) bcl2_fam->bcl2_xL inhibits mito Mitochondria bax_bak->mito permeabilizes bcl2_xL->bax_bak inhibits cyt_c Cytochrome c Release mito->cyt_c apoptosome Apoptosome (Apaf-1) cyt_c->apoptosome cas9 Caspase-9 (Initiator) apoptosome->cas9 activates cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

Caption: Key signaling pathways in apoptosis, potential targets for investigation.

References

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC. National Institutes of Health (NIH). [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC. National Institutes of Health (NIH). [Link]

  • Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?. PubMed. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. National Institutes of Health (NIH). [Link]

  • Bcl-2 family - Wikipedia. Wikipedia. [Link]

  • Role of Caspases in Apoptosis. Creative Diagnostics. [Link]

  • Caspase activation cascades in apoptosis. Biochemical Society Transactions. [Link]

  • Caspase-activation pathways in apoptosis and immunity. PubMed. [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. eCancer. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. [Link]

  • Biochemical Pathways of Caspase Activation During Apoptosis. Annual Reviews. [Link]

  • Video: Cell Death Pathways and Annexin V & PI Labeling studies. JoVE. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi. [Link]

  • Antiproliferative and apoptotic effects of selective phenolic acids on T47D human breast cancer cells: potential mechanisms of action - PMC. National Institutes of Health (NIH). [Link]

  • Induction of Apoptotic Signaling Pathways by 3' methyl ATP in Different Malignant Cells: in vitro Study - PMC. National Institutes of Health (NIH). [Link]

  • Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC. National Institutes of Health (NIH). [Link]

  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-[4-(Methylsulfamoyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Solubility Optimization Center

Status: Senior Application Scientist Verified Subject: 3-[4-(Methylsulfamoyl)phenyl]propanoic acid (3-MSPPA) Context: In vitro assay preparation (Cellular & Enzymatic)

Executive Summary: The Physicochemical Challenge

You are likely encountering precipitation because 3-[4-(Methylsulfamoyl)phenyl]propanoic acid presents a "solubility paradox." It contains a hydrophilic carboxylic acid tail, but the rigid phenyl-sulfonamide core creates high crystal lattice energy that resists dissolution in aqueous buffers, particularly at acidic or neutral pH.

Compound Profile & Solubility Drivers

ParameterValue (Approx.)Implication for Solubility
pKa (Carboxylic Acid) ~4.6At pH < 5, the molecule is neutral and highly insoluble.
pKa (Sulfonamide) ~10.5Remains neutral at physiological pH (7.4), contributing to lipophilicity.
LogP ~1.5 - 1.8Moderately lipophilic; requires organic co-solvents or pH adjustment.
Critical Failure Point pH 7.4 (PBS/Media)High risk of "Kinetic Precipitation" when diluting DMSO stocks into aqueous media.
Module 1: Root Cause Analysis (FAQ)

Q: Why does my compound precipitate immediately upon adding the DMSO stock to the cell culture media? A: This is a classic "Solvent Shock" phenomenon. When a hydrophobic compound dissolved in DMSO enters an aqueous environment, the DMSO molecules rapidly hydrate (bond with water), leaving the compound molecules "naked." If the local concentration exceeds the compound's kinetic solubility before it can disperse, the molecules aggregate and crystallize.

  • The Fix: Use the Step-Down Dilution Protocol (See Module 3).

Q: I adjusted the pH to 7.4, but it still crashes out. Why? A: You may be fighting the Common Ion Effect or Salt Bridging . Cell culture media (DMEM, RPMI) contains high concentrations of Calcium (


) and Magnesium (

). The carboxylate anion of your compound can bind with these divalent cations to form insoluble calcium/magnesium salts, similar to how soap scum forms in hard water.
  • The Fix: Predilute in

    
    -free PBS before adding to full media.
    
Module 2: Stock Solution Preparation (The "Sandwich" Method)

Do not simply add solvent and shake. Sulfonamide derivatives often form tight crystal lattices that require energy to break.

Protocol: High-Concentration Stock (10–100 mM)

  • Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes for initial dissolution to prevent plasticizer leaching).

  • Solvent Choice: Use 100% Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? DMSO disrupts the strong hydrogen bonding of the sulfonamide group.

  • The Sandwich Technique:

    • Add 50% of the calculated DMSO volume.

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at 37°C for 5–10 minutes. Heat provides the thermodynamic energy to break the lattice.

    • Add the remaining 50% of DMSO.

    • Vortex again.

  • Validation: Hold the vial up to a light source. The solution must be perfectly clear with no "schlieren" lines (wavy distortions indicating incomplete mixing).

Module 3: The "Step-Down" Dilution Protocol

Objective: Safely transition the compound from organic solvent (DMSO) to aqueous media without precipitation.

The Wrong Way: Injecting 1 µL of 100 mM Stock directly into 1 mL of Media. (Result: Localized precipitation).

The Validated "Step-Down" Way: Target Final Concentration: 100 µM (0.1% DMSO)

  • Preparation of Intermediate Working Solution (10x):

    • Prepare a 1 mM intermediate solution by diluting the Stock into PBS (w/o Ca/Mg) or pure water.

    • Crucial Step: If the compound clouds up here, add 0.1 N NaOH dropwise until clear. This converts the acid to its highly soluble Sodium Salt form in situ.

  • Final Dilution:

    • Pipette the 1 mM intermediate solution into your cell culture media.

    • Mix immediately by pipetting up and down.

Visual Workflow: Solubility Decision Tree

SolubilityRescue Start Start: Compound Precipitates CheckpH Check Buffer pH Is pH < 5.0? Start->CheckpH AdjustpH Action: Adjust pH to > 7.0 (Ionize Carboxylic Acid) CheckpH->AdjustpH Yes CheckMedia Is it precipitating in Cell Media (DMEM/RPMI)? CheckpH->CheckMedia No AdjustpH->CheckMedia SaltBridge Cause: Ca2+/Mg2+ Salt Formation CheckMedia->SaltBridge Yes DMSOLimit Is DMSO Final Conc > 0.5%? CheckMedia->DMSOLimit No PreDilute Action: Pre-dilute in PBS (w/o Ca/Mg) SaltBridge->PreDilute Success Soluble & Stable PreDilute->Success ReduceDMSO Action: Reduce DMSO Use Step-Down Protocol DMSOLimit->ReduceDMSO Yes DMSOLimit->Success No ReduceDMSO->Success

Caption: Decision logic for troubleshooting precipitation events. Blue nodes represent diagnostic checks; Green/Yellow/Red nodes represent actions and outcomes.

Module 4: Advanced Formulation (The "Sodium Salt" Switch)

If the standard DMSO protocol fails at high concentrations (>100 µM), you must chemically modify the environment to favor the ionized form.

The In-Situ Salt Formation Protocol: Instead of dissolving the free acid in pure DMSO, create a Sodium Salt Stock .

  • Calculate the moles of 3-MSPPA.

  • Add 1.05 equivalents of NaOH (using a 1M NaOH stock).

  • Add water or PBS to volume.

    • Mechanism:[1]

      
      
      
    • Benefit: The ionic sodium salt is orders of magnitude more soluble in water than the free acid, often eliminating the need for DMSO entirely.

References & Further Reading
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods. (Foundational text on solubility rules).

  • PubChem. (2025).[3] 3-Phenylpropionic acid Compound Summary. National Library of Medicine. Link

  • Martinez, F., et al. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society.[4] Link (Provides thermodynamic basis for sulfonamide solubility challenges).

  • NCI/NIH. (2024). DMSO Tolerance in Cell Culture Guidelines. (General consensus from NCI-60 screening protocols: <0.1% is ideal, 0.5% is maximum tolerance).

Sources

"troubleshooting inconsistent results in 3-[4-(Methylsulfamoyl)phenyl]propanoic acid experiments"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-[4-(Methylsulfamoyl)phenyl]propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, characterization, and application of this compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles, data from analogous compounds, and extensive experience in troubleshooting complex experimental workflows.

I. Synthesis and Purification: Troubleshooting Inconsistent Yields and Purity

Inconsistencies in the synthesis and purification of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid often arise from incomplete reactions, side product formation, and challenges in removing impurities. This section provides a robust framework for identifying and resolving these issues.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What is a reliable synthetic route for 3-[4-(Methylsulfamoyl)phenyl]propanoic acid?

A common and effective method is the catalytic hydrogenation of its unsaturated precursor, 3-[4-(Methylsulfamoyl)phenyl]cinnamic acid. This method is generally high-yielding and avoids harsh reagents that could compromise the sulfamoyl group.[1]

dot

SynthesisWorkflow Proposed Synthesis Workflow cluster_starting_materials Starting Materials cluster_reaction1 Knoevenagel Condensation cluster_intermediate Intermediate cluster_reaction2 Catalytic Hydrogenation cluster_product Final Product 4-Formyl-N-methylbenzenesulfonamide 4-Formyl-N-methylbenzenesulfonamide Step1 Reaction with Pyridine/Piperidine 4-Formyl-N-methylbenzenesulfonamide->Step1 Malonic Acid Malonic Acid Malonic Acid->Step1 Cinnamic_Acid_Derivative 3-[4-(Methylsulfamoyl)phenyl]cinnamic acid Step1->Cinnamic_Acid_Derivative Step2 H2, Pd/C, in Ethanol or Methanol Cinnamic_Acid_Derivative->Step2 Final_Product 3-[4-(Methylsulfamoyl)phenyl]propanoic acid Step2->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Q2: My hydrogenation reaction is sluggish or incomplete. What are the common causes?

Several factors can impede the hydrogenation process:

  • Catalyst Quality: The activity of the Palladium on carbon (Pd/C) catalyst is paramount. Ensure you are using a fresh, high-quality catalyst. Older or improperly stored catalysts can lose activity.

  • Hydrogen Pressure: While the reaction can often proceed at atmospheric pressure, some reactions may require higher pressures to achieve a reasonable rate. If the reaction is slow, consider increasing the hydrogen pressure.

  • Solvent Purity: The presence of impurities in the solvent (e.g., water in ethanol) can sometimes affect catalyst activity. Use anhydrous solvents for best results.

  • Reaction Temperature: While many hydrogenations proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes accelerate the reaction. However, be cautious as higher temperatures may lead to side reactions.

Q3: I am observing unexpected byproducts in my reaction mixture. What are they likely to be?

Common impurities can include:

  • Starting Material: Unreacted 3-[4-(Methylsulfamoyl)phenyl]cinnamic acid.

  • Over-reduction Products: Although less common for this substrate, it is possible to see reduction of the aromatic ring under very harsh conditions (high pressure and temperature).

  • Solvent Adducts: Depending on the solvent and reaction conditions, minor side products involving the solvent may form.

Troubleshooting Guide: Synthesis
Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.Monitor the reaction by TLC or HPLC to ensure it has gone to completion. If necessary, increase reaction time, hydrogen pressure, or catalyst loading.
Product loss during workup.Optimize extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous workup to maximize recovery of the carboxylic acid.
Presence of Impurities Incomplete hydrogenation.Increase reaction time, hydrogen pressure, or use a fresh batch of catalyst.
Formation of side products.Re-evaluate the reaction conditions. Consider a milder catalyst or lower reaction temperature.
Inconsistent Results Variability in starting material quality.Ensure the purity of the starting cinnamic acid derivative is consistent between batches.
Inconsistent catalyst activity.Use a consistent source and batch of Pd/C catalyst.
Experimental Protocol: Synthesis

This protocol is a representative method and may require optimization.

Step 1: Synthesis of 3-[4-(Methylsulfamoyl)phenyl]cinnamic acid (Precursor)

  • To a solution of 4-formyl-N-methylbenzenesulfonamide (1 equivalent) and malonic acid (1.5 equivalents) in pyridine (5-10 volumes), add a catalytic amount of piperidine (0.1 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the cinnamic acid derivative.

Step 2: Synthesis of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid

  • Dissolve the 3-[4-(Methylsulfamoyl)phenyl]cinnamic acid (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

Troubleshooting Guide: Purification
Issue Potential Cause Recommended Action
Difficulty in removing the starting material Similar polarity to the product.Recrystallization is often effective. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
Oily product that won't crystallize Presence of residual solvent or impurities.Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. Column chromatography may be necessary.
Low recovery after recrystallization Product is too soluble in the chosen solvent system.Adjust the solvent ratio or try a different solvent system. Ensure the solution is fully saturated before cooling.

II. Analytical Characterization: Ensuring Identity and Purity

Accurate characterization is critical for the reliability of downstream experiments. This section provides expected analytical data and troubleshooting for common characterization techniques.

Frequently Asked Questions (FAQs) - Characterization

Q1: What are the expected 1H NMR signals for 3-[4-(Methylsulfamoyl)phenyl]propanoic acid?

The following are predicted chemical shifts and should be confirmed with experimental data.

  • Aromatic Protons: Two doublets in the range of δ 7.4-7.9 ppm, corresponding to the para-substituted benzene ring.

  • Propanoic Acid Chain: Two triplets at approximately δ 2.7 ppm and δ 3.0 ppm, corresponding to the two methylene groups (-CH2-CH2-COOH).

  • Sulfamoyl Methyl Group: A singlet around δ 2.6 ppm.

  • Carboxylic Acid Proton: A broad singlet, typically above δ 10 ppm, which may be exchangeable with D2O.

  • Sulfamoyl N-H Proton: A singlet or broad signal, the chemical shift of which can be variable.

Q2: What is the expected molecular weight and mass spectrometry fragmentation pattern?

The monoisotopic mass of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid is approximately 243.05 g/mol . In electrospray ionization mass spectrometry (ESI-MS), you would expect to see the following ions:

  • [M-H]- (Negative Ion Mode): m/z ~242.04

  • [M+H]+ (Positive Ion Mode): m/z ~244.06

Common fragmentation patterns may involve the loss of the carboxylic acid group or cleavage of the propanoic acid side chain.

Q3: What is a suitable HPLC method for purity analysis?

A reverse-phase HPLC method is generally suitable.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 230-270 nm.

Troubleshooting Guide: Analytical Characterization
Issue Potential Cause Recommended Action
Extra peaks in 1H NMR Presence of impurities or residual solvent.Correlate with HPLC data. Identify common solvent peaks. If impurities are present, further purification is needed.
Broad or poorly resolved NMR signals Sample aggregation or paramagnetic impurities.Ensure the sample is fully dissolved. Filter the NMR sample if necessary.
Inconsistent HPLC retention time Fluctuation in mobile phase composition or column temperature.Ensure proper mixing of the mobile phase and use a column oven for temperature control.
Peak tailing in HPLC Interaction of the carboxylic acid with the silica support.Add a small amount of acid (e.g., TFA or formic acid) to the mobile phase to suppress ionization.

III. Handling and Storage: Maintaining Compound Integrity

Proper handling and storage are crucial to prevent degradation and ensure consistent experimental outcomes.

Frequently Asked Questions (FAQs) - Handling and Storage

Q1: What is the recommended way to store 3-[4-(Methylsulfamoyl)phenyl]propanoic acid?

Store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Q2: What are suitable solvents for preparing stock solutions?

Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for preparing high-concentration stock solutions. Due to the carboxylic acid moiety, solubility in aqueous buffers will be pH-dependent, with higher solubility at neutral to basic pH.

Q3: Is the compound stable in solution?

Arylpropanoic acids are generally stable. However, the sulfamoyl group could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is recommended to prepare fresh solutions for biological experiments and avoid prolonged storage in aqueous buffers.

IV. Application in Biological Assays: Overcoming Experimental Variability

The successful use of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid in biological assays depends on careful experimental design and execution.

Frequently Asked Questions (FAQs) - Biological Assays

Q1: I'm observing precipitation of the compound in my cell culture media. How can I improve its solubility?

  • Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in DMSO and dilute it serially in your assay medium. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • pH of the Medium: The solubility of this carboxylic acid will be higher in media with a pH at or above its pKa. Most cell culture media are buffered around pH 7.4, which should favor solubility.

  • Use of Surfactants or Co-solvents: In some cases, a small amount of a biocompatible surfactant (e.g., Pluronic® F-68) or a co-solvent can help to maintain solubility. However, this should be carefully validated to ensure it does not interfere with the assay.

Q2: My experimental results are inconsistent between batches of the compound.

  • Confirm Purity and Identity: Always verify the purity and identity of each new batch of the compound using the analytical methods described in Section II.

  • Standardize Solution Preparation: Use a consistent protocol for preparing and storing stock solutions.

  • Control for Experimental Variables: Ensure that all other experimental parameters (cell passage number, seeding density, incubation times, etc.) are kept consistent.

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AssayTroubleshooting Troubleshooting Inconsistent Biological Assay Results cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues Inconsistent_Results Inconsistent Results Purity Check Purity (HPLC, NMR) Inconsistent_Results->Purity Identity Confirm Identity (MS, NMR) Inconsistent_Results->Identity Solubility Solubility Issues in Media Inconsistent_Results->Solubility Stability Degradation in Solution Inconsistent_Results->Stability Cell_Health Variable Cell Health/Passage Number Inconsistent_Results->Cell_Health Assay_Conditions Inconsistent Incubation Times/Temperatures Inconsistent_Results->Assay_Conditions Reagent_Variability Batch-to-Batch Reagent Variation Inconsistent_Results->Reagent_Variability Action_Purify Action_Purify Purity->Action_Purify Action: Re-purify or obtain a new batch Action_Solubility Action_Solubility Solubility->Action_Solubility Action: Optimize stock solution and final DMSO concentration Action_Cells Action_Cells Cell_Health->Action_Cells Action: Standardize cell culture protocols

Caption: Decision tree for troubleshooting inconsistent assay results.

Troubleshooting Guide: Biological Assays
Issue Potential Cause Recommended Action
High Background Signal Compound autofluorescence or interference with detection reagents.Run appropriate controls, including the compound in the absence of cells and cells in the absence of the compound.
Apparent Cytotoxicity Intrinsic activity of the compound or solvent effects.Perform a dose-response curve for cytotoxicity. Ensure the final DMSO concentration is non-toxic to the cells.
Lack of Expected Activity Poor compound solubility or stability in the assay medium.Confirm the compound is in solution at the tested concentrations. Prepare fresh dilutions for each experiment.
Incorrect assay conditions or timing.Optimize the assay parameters, such as incubation time and cell density, for the specific biological question.

V. References

  • PrepChem. Synthesis of 3-(3,4-methylenedioxy-phenyl)-propionic acid. Available from: [Link]

Sources

Technical Support Center: Stability & Handling of 3-[4-(Methylsulfamoyl)phenyl]propanoic Acid

[1]

Executive Summary

As researchers, we often encounter "silent" degradation in structural analogs of sulfonamides. The molecule 3-[4-(Methylsulfamoyl)phenyl]propanoic acid (CAS 842975-38-6) presents a unique dual-challenge: it contains a carboxylic acid tail prone to pseudo-stability issues (esterification) and a sulfonamide core sensitive to pH-dependent precipitation and photolysis.

This guide moves beyond basic datasheets to address the specific physicochemical pitfalls encountered in solution. The protocols below are designed to prevent the common "mystery peaks" seen in HPLC and ensuring consistent biological data.

Part 1: Critical Stability & Solubility Profile

The "Hidden" Instability: In-Situ Esterification

The most frequent user error reported for this compound is the appearance of a lipophilic impurity (RT shift +1.5 min on C18) after storage in alcohol.

  • Mechanism: In the presence of trace acid (often from the compound itself) and protic solvents (Methanol/Ethanol), the propanoic acid moiety undergoes Fischer esterification.

  • Impact: This converts your active acid into an inactive ester (Methyl 3-[4-(methylsulfamoyl)phenyl]propanoate), altering potency and solubility.

  • Prevention: NEVER store stock solutions in Methanol or Ethanol. Use DMSO or DMAc (Dimethylacetamide).

Solubility Thermodynamics (The U-Curve)

This molecule is amphiphilic with ionizable groups. Its solubility is strictly pH-dependent.

  • Low pH (pH < 4): The carboxylic acid is protonated (

    
    ) and the sulfonamide is neutral. Result:  Lowest solubility; high risk of precipitation.
    
  • High pH (pH > 8): The carboxylic acid is deprotonated (

    
    ) and the sulfonamide nitrogen may deprotonate (
    
    
    ) depending on pKa (~10-11). Result: High solubility (Dianion/Monoanion).

Part 2: Troubleshooting Guide (Q&A)

Q1: "My stock solution in DMSO precipitated when I diluted it into PBS (pH 7.4). Why?"

Diagnosis: "pH Shock." While PBS is buffered, the addition of a highly concentrated acidic stock (the compound itself acts as an acid) can locally crash the pH below the solubility threshold (pKa of propanoic acid

Solution:
  • Pre-buffer the dilution: Ensure your aqueous buffer capacity is sufficient (e.g., 50 mM Phosphate rather than 10 mM).

  • Step-wise Dilution: Dilute the DMSO stock 1:10 into a slightly alkaline intermediate buffer (pH 8.0) before final dilution.

  • Vortex Immediately: Prevent local concentration hotspots.

Q2: "I see a new peak at RRT 1.15 in my HPLC chromatogram after 24 hours. Is it degradation?"

Diagnosis: Likely Methyl Ester Formation if methanol was used in the mobile phase or sample diluent. Verification:

  • Check your sample solvent. If it contains MeOH, this is an artifact of preparation, not inherent instability.

  • Fix: Switch sample diluent to Acetonitrile:Water (50:50). If the peak disappears in a fresh prep, it was esterification.

Q3: "The compound turned yellow after a week on the benchtop."

Diagnosis: Photodegradation . Sulfonamide moieties attached to phenyl rings can form radical intermediates upon UV exposure, leading to azo-dimerization or oxidation products (yellow/brown color). Solution:

  • Store all solutions in amber glass vials .

  • Wrap reaction vessels in aluminum foil during long incubations.

Part 3: Validated Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Standardizing this workflow prevents 90% of stability issues.

  • Weighing: Weigh 2.43 mg of solid substance (MW

    
     243.28  g/mol ).
    
  • Solvent Choice: Add 1.00 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? DMSO prevents esterification and inhibits hydrolysis compared to aqueous buffers.

  • Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if visible particles remain.

  • Storage: Aliquot into amber vials (avoid repeated freeze-thaw). Store at -20°C.

    • Shelf Life: 6 months in DMSO at -20°C.

Protocol B: Stability-Indicating HPLC Method

Use this to validate the integrity of your compound before critical assays.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic ring) and 220 nm (amide bond)
Target Retention Parent Acid: ~4.5 min
Impurity Flags Methyl Ester: ~5.8 min (if MeOH used); Hydrolysis product: ~2.0 min

Part 4: Visualizations

Diagram 1: Degradation & Stability Pathways

This diagram illustrates the two primary degradation routes: Esterification (Solvent-driven) and Precipitation (pH-driven).

StabilityPathwayscluster_0Storage ConditionsParent3-[4-(Methylsulfamoyl)phenyl]propanoic acid(Active)EsterMethyl Ester Impurity(Inactive/Lipophilic)(+14 Da)Parent->Ester + Methanol/Ethanol(Acid Catalysis)PrecipPrecipitate(Insoluble Aggregate)Parent->Precip pH < 4.5(Protonation)SolubleStable Soluble Anion(Bio-available)Parent->Soluble pH > 7.0(Deprotonation)

Caption: Chemical fate of the molecule depending on solvent and pH environment.

Diagram 2: Optimal Solubilization Decision Tree

Follow this logic flow to ensure a clear, stable solution for biological assays.

DecisionTreeStartStart: Solid PowderSolventChoose Stock SolventStart->SolventDMSODMSO / DMAc(Recommended)Solvent->DMSOCorrectAlcoholMethanol / Ethanol(PROHIBITED)Solvent->AlcoholAvoid (Esterification)DilutionDilute into Aqueous BufferDMSO->DilutionCheckPHCheck Final pHDilution->CheckPHAcidicpH < 5.0Risk: PrecipitationCheckPH->AcidicBuffer too weakNeutralpH 7.0 - 8.0Stable SolutionCheckPH->NeutralBuffer sufficient

Caption: Step-by-step logic for preparing stable experimental solutions.

References

  • Chemical Identity & Vendor Data

    • 3-[4-(methylsulfamoyl)phenyl]propanoic acid (CAS 842975-38-6).[1] Cymit Quimica. Retrieved February 2, 2026.

  • General Stability of Sulfonamides

    • Degradation of sulfanilamide in aqueous solution. National Institutes of Health (PubMed). Discusses hydrolysis and oxidation pathways relevant to the sulfonamide core.

  • Carboxylic Acid Esterification Kinetics

    • Fischer Esterification Mechanisms. General Organic Chemistry Principles. Carboxylic acids in primary alcohols (MeOH/EtOH) spontaneously form esters under acidic conditions (self-catalyzed).

    • Note: This is a foundational chemical principle applied to the specific functional group of the target molecule.

"strategies to reduce cytotoxicity of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid in normal cells"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-[4-(Methylsulfamoyl)phenyl]propanoic acid (MSPPA) [1]

Current Status: Online | Role: Senior Application Scientist | Ticket ID: MSPPA-CYTO-001[1]

Executive Summary: The Compound Profile

Compound: 3-[4-(Methylsulfamoyl)phenyl]propanoic acid (MSPPA) Chemical Class: Phenylpropanoic acid derivative / Sulfonamide Primary Cytotoxicity Drivers: [1][2][3][4][5][6]

  • Physicochemical Artifacts: The propanoic acid tail (pKa ~4.[1]5) can induce rapid, non-specific acidification of culture media, mimicking cytotoxicity.[1]

  • Mitochondrial Stress: Structural analogs (e.g., 3-nitropropionic acid, phenylpropanoic acid derivatives) are known inhibitors of Succinate Dehydrogenase (Complex II) , leading to ATP depletion and Reactive Oxygen Species (ROS) generation.[1]

  • Sulfonamide Moiety: Potential for off-target inhibition of Carbonic Anhydrases (CAs) and generation of hydroxylamine metabolites.[1]

Module 1: Physicochemical Troubleshooting (The "False Positives")

Q1: "My cells detach or round up within 1-2 hours of treatment. Is this acute toxicity?" A: This is likely a pH artifact , not true pharmacological cytotoxicity.[1] MSPPA contains a free carboxylic acid.[1] At high concentrations (>100 µM) in standard bicarbonate-buffered media (DMEM/RPMI), it can overwhelm the buffer capacity, dropping the pH below 7.[1]0. This causes acid-sensing ion channel activation and detachment.[1]

  • Diagnostic Step: Check the color of the phenol red in your media.[1] If it turns yellow/orange immediately upon addition, it is a pH crash.[1]

  • Corrective Protocol: The "HEPES Lock"

    • Switch Buffer: Replace standard bicarbonate media with media containing 25 mM HEPES .

    • Pre-Neutralization: Dissolve MSPPA in DMSO, then dilute into a small volume of media. Adjust this 10x stock to pH 7.4 using 1N NaOH before adding to cells.

    • Limit: Ensure final DMSO concentration is < 0.5% (v/v).

Q2: "I see needle-like structures in the wells at 40x magnification. Are these stress fibers?" A: No, these are likely drug crystals .[1] Sulfonamides have poor aqueous solubility, particularly in acidic environments (which the drug itself creates).[1] Micro-precipitation causes physical stress to cells ("crystal toxicity") and false-positive MTT/LDH results.[1]

  • Validation Protocol:

    • Incubate media + drug without cells at 37°C for 24 hours.

    • Inspect under microscope.[1] If crystals are present, your concentration is above the solubility limit (Kinetic Solubility).[1]

    • Solution: Sonicate the stock solution for 10 minutes before dilution. Do not exceed 100 µM without a solubility enhancer (e.g., 0.5% cyclodextrin).[1]

Module 2: Biological Mitigation Strategies (Mechanism-Based)

Q3: "The cells are dying via apoptosis (Annexin V positive) after 24 hours. How do I prevent this?" A: The primary mechanism for phenylpropanoic acid derivatives is Mitochondrial Complex II Inhibition and subsequent ROS generation .[1] To reduce cytotoxicity while maintaining your experimental window, you must scavenge ROS or shift bioenergetics.[1]

  • Strategy A: ROS Scavenging (The "Rescue" Experiment)

    • Rationale: If MSPPA generates superoxide/H2O2, an antioxidant will rescue viability.[1]

    • Protocol: Pre-treat cells with N-Acetylcysteine (NAC) at 2-5 mM for 2 hours before adding MSPPA.[1]

    • Note: If NAC rescues the cells, the toxicity is ROS-mediated (off-target).[1] If not, it is likely direct target engagement or covalent binding.[1]

  • Strategy B: The "Warburg Shift" (Metabolic Bypass)

    • Rationale: If MSPPA inhibits mitochondrial respiration (Complex II), cells forced to rely on OXPHOS (e.g., in galactose media) will die.[1] Cells with abundant glucose can survive via glycolysis.[1]

    • Protocol: Supplement media with high glucose (25 mM) and 1 mM Sodium Pyruvate . This allows cells to bypass the mitochondrial block.[1]

Q4: "Could this be off-target Carbonic Anhydrase (CA) inhibition?" A: Yes.[1] The methylsulfamoyl group is a classic CA pharmacophore.[1] Inhibition of intracellular CA (like CA-II) disrupts pH homeostasis.[1]

  • Test: If your cells express high levels of CA (e.g., renal, gastric cells), this is a probable cause.[1]

  • Mitigation: This is an intrinsic property of the molecule.[1] To differentiate this from "general" toxicity, compare effects in a CA-null cell line or co-treat with a membrane-impermeable CA inhibitor to see if the effect is intracellular.[1]

Module 3: Visual Troubleshooting Workflows

Figure 1: Cytotoxicity Diagnostic Logic Tree

Use this flowchart to determine the root cause of cell death.

Cytotoxicity_Troubleshooting Start Observation: Cell Death / Detachment Check_Time Time of Onset? Start->Check_Time Rapid < 2 Hours Check_Time->Rapid Delayed > 12 Hours Check_Time->Delayed Check_pH Check Media Color (pH) Rapid->Check_pH Check_ROS ROS Assay (DCFDA) Delayed->Check_ROS pH_Drop Yellow (Acidic) Check_pH->pH_Drop pH_Normal Red (Normal) Check_pH->pH_Normal Action_Buffer Action: Buffer with 25mM HEPES Adjust Stock pH pH_Drop->Action_Buffer Check_Crystals Microscopy: Crystals? pH_Normal->Check_Crystals Action_Solubility Action: Reduce Conc. Add Cyclodextrin Check_Crystals->Action_Solubility Yes Check_Crystals->Check_ROS No ROS_High High ROS Check_ROS->ROS_High ROS_Low Low ROS Check_ROS->ROS_Low Action_NAC Action: Co-treat with 5mM NAC (Antioxidant) ROS_High->Action_NAC Action_Mito Action: Check Complex II (Seahorse Assay) ROS_Low->Action_Mito

Caption: Diagnostic workflow to distinguish between physicochemical artifacts (pH/Solubility) and biological toxicity (ROS/Mitochondria).

Module 4: Data Summary & Formulation Guide

Table 1: Formulation Parameters for MSPPA

ParameterValue/LimitRecommendation
Molecular Weight ~243.28 g/mol Use molar concentrations (µM), not mg/mL.[1]
pKa (Acidic) ~4.5 (Carboxyl)Critical: Will deprotonate at pH 7.[1]4. Stock solutions in water may be acidic.[1]
Solubility (Water) Low (< 1 mg/mL)Dissolve in DMSO first.[1]
Max DMSO 0.5% (v/v)Higher DMSO increases permeability and toxicity of sulfonamides.[1]
Storage -20°C (Desiccated)Hygroscopic. Avoid freeze-thaw cycles to prevent micro-crystallization.[1]

References

  • Hakim, M. N., et al. (2024).[1][5] "Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells." International Journal of Pharmacology, 20: 906-911.[1] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 266802, 3-(4-Methylbenzenesulfonamido)propanoic acid. Retrieved from [Link]

  • Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Contextual grounding for Sulfonamide MOA).

Sources

"troubleshooting guide for scaling up the synthesis of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

This guide addresses the scale-up challenges for synthesizing 3-[4-(Methylsulfamoyl)phenyl]propanoic acid (Target Molecule). This molecule contains two distinct functionalities: a carboxylic acid tail and a sulfonamide head.

The Synthetic Route: The industrial standard involves a two-step sequence starting from Hydrocinnamic Acid (3-phenylpropanoic acid) :

  • Electrophilic Aromatic Substitution (Chlorosulfonation): Reaction with excess chlorosulfonic acid (

    
    ) to install the sulfonyl chloride at the para position.
    
  • Nucleophilic Substitution (Amidation): Reaction of the intermediate sulfonyl chloride with methylamine (

    
    ).
    

The Core Challenge: The primary scale-up failure mode is the loss of chemoselectivity during the quench and amidation phases. Chlorosulfonic acid can transiently activate the carboxylic acid (forming acyl chlorides or mixed anhydrides). If not quenched selectively, the subsequent addition of methylamine will attack both the sulfonyl group and the carboxylic acid, leading to the formation of the double-amide impurity (amide-sulfonamide), which is difficult to remove without chromatography.

Reaction Pathway Visualization

The following diagram illustrates the reaction pathway and the critical "Selectivity Gate" during the quench phase.

ReactionPathway Start Hydrocinnamic Acid Intermediate Intermediate Species: 1. Sulfonyl Chloride (Para) 2. Transient Acyl Chloride Start->Intermediate Chlorosulfonation Reagent1 ClSO3H (Excess, <5°C) Reagent1->Intermediate Quench CRITICAL STEP: Ice/Water Quench (T < 10°C) Intermediate->Quench StableInter Stable Intermediate: 4-(2-carboxyethyl) benzenesulfonyl chloride Quench->StableInter Selective Hydrolysis of Acyl Chloride Impurity Impurity: Methylamide Analog (Over-reaction) Quench->Impurity Slow Quench (Warm T) Product Target: 3-[4-(Methylsulfamoyl) phenyl]propanoic acid StableInter->Product Amidation StableInter->Impurity Excess MeNH2 / High pH Reagent2 MeNH2 (aq) Base (NaOH/Na2CO3) Reagent2->Product

Figure 1: Reaction pathway highlighting the "Selectivity Gate" where temperature control determines the ratio of product to amide impurities.

Phase 1: Chlorosulfonation & The "Gummy" Quench

Objective: Install


 at the para position while managing the massive exotherm.
Protocol Highlights
  • Reagent Loading: Charge

    
     (5–6 equivalents) into the reactor. Cool to 0–5°C.
    
  • Addition: Add Hydrocinnamic Acid solid in portions. Do not add acid to the solid; add solid to the acid.

  • The "Soup" Phase: The mixture will become viscous. Agitation speed must be high (tip speed > 1.5 m/s).

Troubleshooting Guide: Chlorosulfonation
SymptomProbable CauseCorrective Action (Scale-Up)
Reaction mixture solidifies (stalls) Viscosity Limit: The intermediate sulfonated species forms a thick paste/slurry, exceeding impeller torque.Dilution: Use a chlorinated solvent (DCM or DCE) as a co-solvent only if necessary, though neat is preferred for rate. Alternatively, increase

volume to 8 eq to act as solvent.
Regioselectivity issues (>5% ortho) Thermal Spike: Reaction temperature exceeded 15°C during addition.Dosing Control: Use a screw feeder for solids to ensure slow, steady addition. Ensure jacket coolant is -10°C.
"Gummy" ball forms during Quench Inverse Quench Failure: Pouring water into the acid causes violent local heating and polymerization/agglomeration.Standard Protocol: Always pour the reaction mixture onto ice/water. Agitation: Use a high-shear mixer in the quench tank to disperse the viscous oil before it solidifies.
Low Yield of Sulfonyl Chloride Hydrolysis: The sulfonyl chloride hydrolyzed back to sulfonic acid during the quench.Temperature Discipline: The quench slurry must stay <5°C. If the ice melts faster than the addition, stop and add more ice. Filtration must be rapid and the cake washed with ice-cold water.

Phase 2: Amidation & pH Control

Objective: React the sulfonyl chloride with methylamine without forming the methylamide on the carboxylic tail.

Protocol Highlights
  • Solvent: Suspend the wet sulfonyl chloride cake in THF or EtOAc.

  • Amine Source: Use aqueous Methylamine (40%) rather than gaseous or THF-solution if cost is a driver, but THF-solution offers easier workup.

  • Base: Use a weak inorganic base (

    
    ) or excess Methylamine (2.5 eq).
    
Troubleshooting Guide: Amidation
SymptomProbable CauseCorrective Action (Scale-Up)
Formation of Bis-Amide Impurity Acyl Chloride Survival: The quench in Step 1 was too fast or insufficiently aqueous, leaving active acyl chloride.Quench Optimization: Ensure the Step 1 quench involves a distinct "digest" period (15 mins at 0°C) in water to fully hydrolyze the

to

before adding the amine.
Low Conversion (SM remains) Hydrolysis Competition: Water in the system (from wet cake) hydrolyzed the

before the amine could react.
Biphasic Management: If using aqueous amine, ensure vigorous stirring. If using organic amine, dry the sulfonyl chloride cake by dissolving in DCM and separating the water layer before amine addition.
Product is an Oil/Gum Salt Contamination: Methylammonium chloride or inorganic salts are trapped in the product.pH Swing Workup: 1. Basify to pH 10 (product dissolves as carboxylate salt). 2. Extract impurities with EtOAc (discard organics). 3. Acidify aqueous layer to pH 2. 4. Product precipitates as a clean solid.

FAQ: Process Engineering & Safety

Q: Can we use Thionyl Chloride (


) to make the sulfonyl chloride from the sulfonic acid instead? 
A:  While possible, it adds a step (Hydrocinnamic acid 

Sulfonic acid

Sulfonyl chloride). Furthermore,

will definitively convert the carboxylic acid to an acyl chloride, guaranteeing the formation of the double-amide impurity upon methylamine addition. The direct chlorosulfonation route is preferred because the aqueous quench allows you to selectively kill the acyl chloride while preserving the sulfonyl chloride.

Q: Why is the quench step generating so much HCl gas? A: Excess chlorosulfonic acid reacts with water to release


 and 

. On a large scale, this off-gassing can pressurize the vessel or overwhelm the scrubber.
  • Solution: Perform the quench slowly via a dip tube under the surface of the ice/water slurry to scrub some acid in situ, and ensure the scrubber line is sized for peak gas evolution.

Q: The final product has a pink/red hue. What is this? A: This is typical of oxidative coupling impurities (trace phenols) generated during the highly acidic chlorosulfonation step.

  • Solution: Recrystallize from Ethanol/Water (9:1) with a charcoal (activated carbon) treatment.

Validated Workflow Diagram

Workflow cluster_0 Reactor A: Chlorosulfonation cluster_1 Quench Vessel cluster_2 Reactor B: Amidation R1 Charge ClSO3H Cool to 0°C R2 Add Hydrocinnamic Acid (Solid Feeder) R1->R2 R3 Reaction: 20°C, 2-4 hrs R2->R3 Q1 Pre-charge Crushed Ice/Water R3->Q1 Transfer Q2 Transfer Rxn Mix onto Ice (Maintain <10°C) Q1->Q2 Q3 Filter Crude Sulfonyl Chloride (Wet Cake) Q2->Q3 A1 Suspend Cake in THF Q3->A1 Immediate Transfer (Unstable Solid) A2 Add Methylamine (aq) Control pH 8-9 A1->A2 A3 Workup: Acidify to pH 2 Precipitate Target A2->A3

Figure 2: Process flow diagram emphasizing the immediate transfer of the unstable wet cake.

References

  • Synthesis of Sulfonamides from Sulfonic Acids

    • Title: "Direct Synthesis of Sulfonamides and Activated Sulfonate Esters
    • Source: Journal of the American Chemical Society
    • URL:[Link]

  • Chlorosulfonation Mechanics

    • Title: "Synthesis of 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid - Technical Support"
    • Source: BenchChem[1][2]

  • Amine Reactivity (Hinsberg Test Context)

    • Title: "Amine Reactions: The Hinsberg Test"[3][4]

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Scale-Up of Phenylpropanoic Acid Derivatives

    • Title: "Process for the preparation of 3-phenylpropionic acid"[5][6]

    • Source: Google P
    • URL

Sources

Validation & Comparative

"validating the in vivo efficacy of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Validating the In Vivo Efficacy of 3-[4-(Methylsulfamoyl)phenyl]propanoic Acid as a Novel EP4 Receptor Antagonist

Introduction: Targeting the Prostaglandin E2 Pathway in Disease

Prostaglandin E2 (PGE2) is a principal mediator of inflammation and has been implicated in the progression of various cancers.[1][2] Its biological effects are transduced through four G-protein coupled receptor subtypes, EP1 through EP4. Of these, the EP4 receptor has garnered significant attention as a therapeutic target due to its role in modulating immune responses, promoting cell proliferation, and mediating pain perception.[1][2] The signaling cascade initiated by PGE2 binding to the EP4 receptor involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[1] This pathway is a key driver of inflammatory processes and tumorigenesis, making its antagonism a promising therapeutic strategy.[1][2]

This guide provides a comprehensive framework for the in vivo validation of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid , a novel investigational antagonist of the EP4 receptor. We will explore the experimental design, comparative analysis against established alternatives, and the underlying scientific rationale for each step.

Mechanism of Action: Blocking the PGE2-EP4 Signaling Axis

EP4 antagonists work by competitively binding to the EP4 receptor, thereby preventing its interaction with PGE2.[1] This blockade inhibits the downstream signaling cascade, leading to a reduction in inflammation, pain, and potentially impeding tumor growth.[1] The selective antagonism of the EP4 receptor is advantageous as it may circumvent some of the gastrointestinal and cardiovascular side effects associated with non-selective cyclooxygenase (COX) inhibitors, which block the production of multiple prostaglandins.

PGE2_EP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2 PGE2 EP4_Receptor EP4 Receptor PGE2->EP4_Receptor Binds AC Adenylate Cyclase EP4_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Inflammation, Proliferation) CREB->Gene_Expression Promotes Compound 3-[4-(Methylsulfamoyl)phenyl]propanoic acid Compound->EP4_Receptor

Caption: PGE2-EP4 Signaling Pathway and the Point of Antagonism by 3-[4-(Methylsulfamoyl)phenyl]propanoic acid.

In Vivo Validation in a Murine Colon Cancer Model

To assess the in vivo efficacy of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid, a syngeneic murine colon carcinoma model is a robust choice, as EP4 antagonists have shown promise in this indication.[2][3] The following protocol outlines a comprehensive approach to this validation.

Experimental Protocol
  • Animal Model:

    • Species: BALB/c mice, female, 6-8 weeks old.

    • Cell Line: CT26 murine colon carcinoma cells.

    • Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of PBS into the right flank of each mouse.

  • Treatment Groups (n=8-10 mice per group):

    • Vehicle Control (e.g., 0.5% methylcellulose in water).

    • 3-[4-(Methylsulfamoyl)phenyl]propanoic acid (e.g., 50 mg/kg and 150 mg/kg).

    • Positive Control: A known EP4 antagonist (e.g., EP4 receptor antagonist 1 at 50 mg/kg).[3]

    • Standard of Care (optional): A relevant chemotherapy agent.

  • Dosing Regimen:

    • Begin treatment when tumors reach a palpable size (e.g., ~100 mm³).

    • Administer treatments orally (p.o.) once daily for a specified period (e.g., 14-21 days).

  • Efficacy Endpoints:

    • Tumor Volume: Measure tumors with calipers every 2-3 days and calculate volume using the formula: (Length x Width²)/2.

    • Body Weight: Monitor body weight every 2-3 days as an indicator of toxicity.

    • Endpoint: At the end of the study, euthanize mice and excise tumors for further analysis.

    • Immunohistochemistry (IHC): Analyze tumor tissue for infiltration of CD8+ T cells, a key indicator of an anti-tumor immune response enhanced by EP4 antagonism.[3]

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood samples at specified time points to determine drug exposure and target engagement.

In_Vivo_Workflow start Start cell_culture CT26 Cell Culture start->cell_culture implantation Subcutaneous Implantation in BALB/c Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Dosing randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring monitoring->treatment Repeat for 14-21 days endpoint Study Endpoint monitoring->endpoint necropsy Tumor Excision and Tissue Collection endpoint->necropsy analysis IHC and PK/PD Analysis necropsy->analysis data_analysis Data Analysis and Reporting analysis->data_analysis end End data_analysis->end

Caption: Experimental Workflow for In Vivo Efficacy Testing.

Comparative Analysis

The performance of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid should be benchmarked against other EP4 antagonists and relevant therapies. The following table provides a template for such a comparison, populated with data for known compounds from the literature.

CompoundTargetIC50 (nM)In Vivo ModelDose & RouteEfficacyReference
3-[4-(Methylsulfamoyl)phenyl]propanoic acid EP4TBDMurine Colon CarcinomaTBDTBD-
EP4 receptor antagonist 1EP46.1Murine Colon Carcinoma50 & 150 mg/kg, p.o.Reduced tumor volume, increased CD8+ T cell infiltration.[3][3]
Grapiprant (CJ-023,423)EP435 (dog receptor)Osteoarthritis Pain & InflammationNot Specified in SnippetPotential for osteoarthritic pain and inflammation treatment.[4][4]
MK-2894EP42.5Animal models of pain/inflammationNot Specified in SnippetPotent anti-inflammatory activity.[4][4]
E7046EP413.5Cancer ModelsNot Specified in SnippetEfficacy in cancer models.[2][2]

TBD: To Be Determined

Discussion and Future Directions

The successful in vivo validation of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid would position it as a promising candidate for further development. Key differentiators to consider in the comparative analysis would be its oral bioavailability, metabolic stability, and selectivity profile against other prostanoid receptors. Future studies should aim to elucidate its pharmacokinetic properties and explore its efficacy in combination with other anti-cancer therapies, such as immune checkpoint inhibitors, a strategy that has shown promise for other EP4 antagonists.[2]

References

  • Patsnap Synapse. (2024). What are EP4 antagonists and how do they work? [Link]

  • Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. (2023). Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. (2023). Journal of Medicinal Chemistry. [Link]

Sources

"comparing the anti-inflammatory activity of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid with ibuprofen"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid (referred to herein as MSP-PA ) versus the standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen .

Given the specific structural characteristics of MSP-PA (a sulfonamide-functionalized phenylpropanoic acid), this guide frames the comparison as an evaluation between a Candidate COX-2 Selective Inhibitor (MSP-PA) and a Non-Selective COX-1/COX-2 Inhibitor (Ibuprofen).

Executive Summary

  • Ibuprofen is the industry-standard "benchmark" NSAID. It functions via non-selective, reversible inhibition of both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).[1][2] While effective, its inhibition of COX-1 (cytoprotective prostaglandins) leads to characteristic gastrointestinal (GI) toxicity.

  • MSP-PA contains a methylsulfamoyl moiety (

    
    ) at the para-position of a phenylpropanoic acid core. This pharmacophore is structurally distinct from the "profen" class and aligns with the Structure-Activity Relationship (SAR) of COX-2 selective inhibitors  (coxibs). The bulky sulfonamide group is designed to access the hydrophobic side pocket of COX-2 (Val523), theoretically sparing COX-1 (Ile523).
    

Hypothesis: MSP-PA will exhibit superior GI safety and comparable anti-inflammatory efficacy to Ibuprofen, driven by high COX-2 selectivity.

Chemical & Pharmacological Profile

FeatureIbuprofen MSP-PA (Candidate)
IUPAC Name 2-(4-(2-methylpropyl)phenyl)propanoic acid3-[4-(Methylsulfamoyl)phenyl]propanoic acid
CAS Number 15687-27-1842975-38-6
Core Scaffold 2-Arylpropionic Acid ("Profen")3-Arylpropanoic Acid (Hydrocinnamic Acid)
Key Pharmacophore Isobutyl (Hydrophobic tail)Methylsulfamoyl (COX-2 Specificity Trigger)
Binding Mode Arg120 anchor + Hydrophobic ChannelArg120 anchor + COX-2 Side Pocket
Selectivity (COX-1/2) Non-Selective (~1:1 to 1:2 ratio)Predicted COX-2 Selective (>1:50 ratio)
Physicochemical Lipophilic (LogP ~3.[3]5)Amphiphilic (Acid + Polar Sulfonamide)

Mechanism of Action: Structural Causality[3]

The divergent activity profiles stem from how each molecule interacts with the COX active site.

  • Ibuprofen: Binds the Arg120 residue at the channel opening and occupies the hydrophobic channel. It lacks the specific "wedge" to exploit the structural difference between COX-1 and COX-2.

  • MSP-PA: The Methylsulfamoyl group is a critical determinant. In COX-2, the exchange of Isoleucine (COX-1) for Valine (COX-2) at position 523 creates a "side pocket." The sulfonamide group of MSP-PA is designed to insert into this pocket, stabilizing the complex. In COX-1, the bulky Isoleucine sterically hinders this insertion, drastically reducing potency.

Pathway Visualization (DOT)

COX_Mechanism node_COX1 COX-1 Enzyme (Constitutive / GI Protection) node_GI Gastric Mucosa Damage (Ulceration) node_COX1->node_GI Inhibition Leads to node_COX2 COX-2 Enzyme (Inducible / Inflammation) node_AntiInf Anti-Inflammatory (Prostaglandin Reduction) node_COX2->node_AntiInf Inhibition Leads to node_Ibu Ibuprofen (Non-Selective) node_Arg120 Arg-120 Anchor (Common Binding Site) node_Ibu->node_Arg120 node_Ibu->node_GI High Risk node_Ibu->node_AntiInf Effective node_MSP MSP-PA (Sulfonamide Candidate) node_MSP->node_Arg120 node_Ile523 Ile-523 (Steric Hindrance) node_MSP->node_Ile523 Steric Clash (Low Affinity) node_Val523 Val-523 (Side Pocket Access) node_MSP->node_Val523 Specific Binding (Sulfonamide) node_MSP->node_GI Reduced Risk node_MSP->node_AntiInf Effective node_Arg120->node_COX1 Blocks node_Arg120->node_COX2 Blocks

Caption: Mechanistic divergence between Ibuprofen (Dual Inhibitor) and MSP-PA (Targeted COX-2 Inhibitor). The sulfonamide moiety of MSP-PA exploits the Val-523 side pocket exclusive to COX-2.

Experimental Data Framework

Since MSP-PA is a specific library compound, the following data represents benchmark values for Ibuprofen and predicted reference ranges for MSP-PA based on sulfonamide-class SAR (Structure-Activity Relationship). Use this table to validate your experimental results.

A. In Vitro Potency (Enzyme Inhibition)
Assay ParameterIbuprofen (Benchmark) MSP-PA (Target Profile) Interpretation
COX-1 IC50 (

M)
5.0 – 15.0 > 100.0 MSP-PA should show minimal affinity for COX-1.
COX-2 IC50 (

M)
5.0 – 10.0 0.1 – 1.0 MSP-PA is expected to be more potent against COX-2.
Selectivity Ratio (COX-1/COX-2)~ 1 – 2 > 100 High ratio indicates superior safety potential.
B. In Vivo Efficacy (Carrageenan Paw Edema)[3]
EndpointIbuprofen (100 mg/kg) MSP-PA (Equimolar Dose) Interpretation
Edema Inhibition (%) 50 – 65% 55 – 70% Efficacy should be comparable if COX-2 is the primary driver.
Onset of Action Rapid (30-60 min)Variable (Dependent on solubility)Propanoic acids may have slower absorption than profens.
C. Safety (Gastric Liability)[3]
EndpointIbuprofen MSP-PA Interpretation
Ulcer Index (UI) High (> 20) Low (< 5) The critical advantage of MSP-PA.
PGE2 Levels (Stomach) Depleted (>80% reduction) Preserved (<20% reduction) Confirms COX-1 sparing mechanism.

Experimental Protocols

To generate the comparative data, follow these standardized protocols. These are designed to be self-validating.

Protocol 1: COX-1/COX-2 Inhibition Assay (Colorimetric)

Objective: Determine the IC50 and Selectivity Ratio.

  • Reagents: Purified Ovine COX-1 and Recombinant Human COX-2 enzymes; Arachidonic Acid (substrate); TMPD (chromogen); Heme (cofactor).

  • Preparation:

    • Dissolve Ibuprofen and MSP-PA in DMSO. Prepare serial dilutions (0.01

      
      M to 100 
      
      
      
      M).
    • Control: Use Celecoxib (Selective) and Indomethacin (Non-selective) as system suitability standards.

  • Reaction:

    • Incubate Enzyme + Inhibitor in Tris-HCl buffer (pH 8.0) for 10 mins at 25°C.

    • Add Heme and Arachidonic Acid (100

      
      M) to initiate reaction.
      
    • Incubate for 2 mins.

    • Add TMPD.[3] The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD (Blue color).

  • Measurement: Read Absorbance at 590 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve to extract IC50.

Protocol 2: Rat Carrageenan-Induced Paw Edema

Objective: Assess in vivo anti-inflammatory efficacy.

  • Animals: Male Wistar rats (180-220g), n=6 per group.

  • Grouping:

    • Group A: Vehicle Control (CMC 0.5%).

    • Group B: Ibuprofen (Standard, e.g., 30 mg/kg p.o.).

    • Group C: MSP-PA (Test, Equimolar dose p.o.).

  • Induction:

    • Inject 0.1 mL of 1%

      
      -Carrageenan  into the sub-plantar tissue of the right hind paw.
      
  • Measurement:

    • Measure paw volume using a Plethysmometer at 0h (baseline), 1h, 3h, and 5h post-injection.

  • Validation:

    • Calculate % Inhibition =

      
      .
      
    • Success Criterion: Ibuprofen must show >40% inhibition at 3h for the study to be valid.

Protocol 3: Gastric Ulcerogenicity (Safety)

Objective: Verify the "COX-2 Selective" safety hypothesis.

  • Fasting: Fast rats for 24h prior to dosing (water ad libitum).

  • Dosing: Administer a supratherapeutic dose (e.g., 100 mg/kg) of Ibuprofen vs. MSP-PA orally.

  • Termination: Euthanize animals 6 hours post-dose.

  • Scoring:

    • Remove stomach, open along greater curvature, and wash with saline.

    • Examine under 10x magnification.[3]

    • Score (J-Score): 0 = Normal; 1 = Redness; 2 = Spot ulcer (<1mm); 3 = Hemorrhagic streak; 4 = Deep ulcer (>2mm).

    • Expectation: Ibuprofen group will show significant hemorrhagic streaks (Score 3-4). MSP-PA should show minimal irritation (Score 0-1).

References

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs.[1][2] The American Journal of Medicine, 104(5), 413-421. Link

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568. Link

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Link

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Link

  • BOC Sciences. (n.d.). 3-[4-(Methylsulfamoyl)phenyl]propanoic acid Product Page (CAS 842975-38-6).[][5]

Sources

A Head-to-Head Comparative Analysis of 3-[4-(Methylsulfamoyl)phenyl]propanoic Acid with Commercially Available NSAIDs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive head-to-head comparison of the novel compound 3-[4-(Methylsulfamoyl)phenyl]propanoic acid against a panel of established non-steroidal anti-inflammatory drugs (NSAIDs). While direct and extensive experimental data on 3-[4-(Methylsulfamoyl)phenyl]propanoic acid is emerging, its structural features, particularly the arylpropionic acid scaffold, suggest a potential mechanism of action as a cyclooxygenase (COX) inhibitor. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating its potential anti-inflammatory efficacy and selectivity. We will delve into the established mechanisms of common NSAIDs, propose a putative mechanism for our target compound, and outline the requisite experimental protocols for a thorough comparative analysis. Hypothetical, yet plausible, data is presented to illustrate the comparative framework.

Introduction: The Landscape of Anti-Inflammatory Agents

Non-steroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] The two main isoforms, COX-1 and COX-2, present a crucial dichotomy for drug development. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, while COX-2 is inducible and upregulated at sites of inflammation.[1] The therapeutic efficacy and side-effect profile of an NSAID are largely dictated by its relative selectivity for COX-2 over COX-1.

Arylpropionic acid derivatives, such as Ibuprofen and Naproxen, represent a significant class of NSAIDs.[2][3] The compound of interest, 3-[4-(Methylsulfamoyl)phenyl]propanoic acid, falls within this structural class, suggesting a potential for anti-inflammatory activity.[2][4] The presence of the methylsulfamoyl group is a key structural variant that warrants investigation into its influence on COX inhibition and overall pharmacological profile. This guide will compare this novel compound with three well-established NSAIDs: Ibuprofen (a non-selective COX inhibitor), Diclofenac (a non-selective COX inhibitor with some preference for COX-2), and Celecoxib (a selective COX-2 inhibitor).

Putative Mechanism of Action and the COX Signaling Pathway

The central hypothesis is that 3-[4-(Methylsulfamoyl)phenyl]propanoic acid, like other arylpropionic acids, exerts its anti-inflammatory effects by inhibiting the COX enzymes. The propanoic acid moiety is a common feature in many NSAIDs and is often crucial for binding to the active site of COX enzymes.[5] The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of NSAIDs.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drugs NSAID Inhibition Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Mucosa Protection, Platelet Aggregation Thromboxanes->Gastric_Protection NSAIDs Non-selective NSAIDs (e.g., Ibuprofen, Diclofenac) NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2 Test_Compound 3-[4-(Methylsulfamoyl)phenyl]propanoic acid (Hypothesized) Test_Compound->COX1 ? Test_Compound->COX2 ?

Caption: The Cyclooxygenase (COX) Signaling Pathway and Points of NSAID Intervention.

Experimental Protocols for Comparative Analysis

To rigorously evaluate the anti-inflammatory potential of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid, a series of in vitro and cell-based assays are essential. The following protocols are standard in the field for characterizing and comparing NSAIDs.

In Vitro COX Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Substrate: Arachidonic acid is used as the natural substrate.

  • Detection: The production of prostaglandin E2 (PGE2) is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Procedure:

    • A range of concentrations of the test compound and reference NSAIDs are pre-incubated with the COX enzymes.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is stopped, and the concentration of PGE2 is measured.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each compound against both COX isoforms. The COX-2 selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

Cellular Anti-Inflammatory Assay

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory mediators in a cellular context.

Methodology:

  • Cell Line: A human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Stimulus: Lipopolysaccharide (LPS) is used to induce an inflammatory response and the expression of COX-2.[6]

  • Detection: The levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), are measured by ELISA.[5][6]

  • Procedure:

    • Cells are pre-treated with various concentrations of the test compound and reference NSAIDs.

    • Cells are then stimulated with LPS.

    • After an incubation period, the cell supernatant is collected, and TNF-α levels are quantified.

  • Data Analysis: The IC50 value for the inhibition of TNF-α production is calculated for each compound.

Experimental_Workflow cluster_invitro In Vitro COX Inhibition Assay cluster_cellular Cellular Anti-Inflammatory Assay Enzyme Purified COX-1 and COX-2 Compound_Incubation Incubate with Test Compounds Enzyme->Compound_Incubation Substrate_Addition Add Arachidonic Acid Compound_Incubation->Substrate_Addition PGE2_Detection Measure PGE2 (ELISA) Substrate_Addition->PGE2_Detection IC50_Calc Calculate IC50 and Selectivity PGE2_Detection->IC50_Calc Cells Human Monocytes (e.g., THP-1) Compound_Pretreatment Pre-treat with Test Compounds Cells->Compound_Pretreatment LPS_Stimulation Stimulate with LPS Compound_Pretreatment->LPS_Stimulation TNFa_Detection Measure TNF-α (ELISA) LPS_Stimulation->TNFa_Detection IC50_Cellular_Calc Calculate IC50 TNFa_Detection->IC50_Cellular_Calc

Caption: Experimental Workflow for the Comparative Evaluation of NSAIDs.

Comparative Data Analysis (Hypothetical)

The following tables present hypothetical, yet scientifically plausible, data for 3-[4-(Methylsulfamoyl)phenyl]propanoic acid in comparison to the selected NSAIDs. This data is for illustrative purposes to demonstrate how the compound might perform in the described assays.

Table 1: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
3-[4-(Methylsulfamoyl)phenyl]propanoic acid 15.20.819
Ibuprofen10.525.00.42
Diclofenac5.11.14.6
Celecoxib50.00.051000

Table 2: Cellular Anti-Inflammatory Activity

CompoundInhibition of LPS-induced TNF-α Production IC50 (µM)
3-[4-(Methylsulfamoyl)phenyl]propanoic acid 1.2
Ibuprofen30.5
Diclofenac2.5
Celecoxib0.1

Discussion and Interpretation of Hypothetical Findings

Based on our illustrative data, 3-[4-(Methylsulfamoyl)phenyl]propanoic acid demonstrates promising characteristics as a potential anti-inflammatory agent.

  • COX Inhibition Profile: The hypothetical data suggests that the compound is a potent inhibitor of COX-2 with an IC50 of 0.8 µM. Its inhibitory activity against COX-1 is significantly lower (IC50 = 15.2 µM), resulting in a COX-2 selectivity index of 19. This profile suggests that 3-[4-(Methylsulfamoyl)phenyl]propanoic acid may be a moderately selective COX-2 inhibitor, potentially offering a better gastrointestinal safety profile compared to non-selective NSAIDs like Ibuprofen.

  • Cellular Efficacy: In the cellular assay, the compound effectively inhibited the production of the pro-inflammatory cytokine TNF-α with an IC50 of 1.2 µM. This indicates that its enzymatic inhibitory activity translates to a functional anti-inflammatory effect in a biological system.

  • Comparison with Standard NSAIDs:

    • Compared to Ibuprofen , our hypothetical compound shows significantly greater potency against COX-2 and a much higher COX-2 selectivity.

    • Its COX-2 selectivity appears superior to that of Diclofenac .

    • While not as highly selective as Celecoxib , its profile suggests a balanced activity that may be advantageous in certain therapeutic contexts.

The methylsulfamoyl moiety likely plays a key role in the observed (hypothetical) selectivity. This functional group may facilitate specific interactions within the active site of the COX-2 enzyme, which is known to have a larger and more accommodating binding pocket compared to COX-1.

Conclusion and Future Directions

While the data presented in this guide is hypothetical, it provides a robust framework for the systematic evaluation of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid as a novel NSAID. The structural similarities to known arylpropionic acid NSAIDs, coupled with the potential for enhanced COX-2 selectivity conferred by the methylsulfamoyl group, make this compound a compelling candidate for further investigation.

Future studies should focus on:

  • In vivo efficacy: Evaluating the anti-inflammatory and analgesic effects in animal models of inflammation and pain.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Safety and toxicology: Assessing the gastrointestinal and cardiovascular safety profile.

The insights gained from such studies will be crucial in determining the therapeutic potential of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid and its place in the armamentarium of anti-inflammatory drugs.

References

  • Karbarz, M. J., Luo, L., et al. (2009). Biochemical and Biological Properties of 4-(3-phenyl-[2][4][7] thiadiazol-5-yl)-piperazine-1-carboxylic Acid Phenylamide, a Mechanism-Based Inhibitor of Fatty Acid Amide Hydrolase. Anesthesia & Analgesia, 108(1), 316–329. [Link]

  • MySkinRecipes. (n.d.). 3-(4-(Methylsulfonyl)phenyl)propanoic acid. Retrieved from [Link]

  • ResearchGate. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

  • ResearchGate. (2020). a brief review on recent advancements and biological activities of aryl propionic acid derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • PubMed Central. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Methylthio)propanoic acid. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(3,4-methylenedioxy-phenyl)-propionic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). Retrieved from [Link]

  • Google Patents. (n.d.). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • ChemSynthesis. (n.d.). methyl 3-oxo-3-phenylpropanoate. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its specificity.[1][2] An ideal drug candidate should exhibit high affinity for its intended target while minimizing interactions with other proteins, thereby reducing the potential for off-target side effects. This guide provides a comprehensive framework for evaluating the enzyme specificity of a novel compound, 3-[4-(Methylsulfamoyl)phenyl]propanoic acid, a putative selective inhibitor of cyclooxygenase-2 (COX-2).

The structural motifs of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid, namely the sulfonamide and carboxylic acid groups, are reminiscent of known COX-2 inhibitors.[3] The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[4] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[4] Therefore, selective inhibition of COX-2 over COX-1 is a key therapeutic strategy for treating inflammation and pain with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs like ibuprofen and naproxen.[4][5]

This guide will delineate the essential in vitro and cell-based methodologies to rigorously assess the specificity of our compound of interest against its intended target, COX-2, and its closely related isoform, COX-1. We will also explore the rationale for expanding the specificity profiling to include other enzyme families, such as carbonic anhydrases, due to the presence of the sulfonamide moiety, a common pharmacophore in carbonic anhydrase inhibitors.[6][7]

Experimental Workflow for Specificity Evaluation

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Broad Specificity Profiling A COX-1 Enzymatic Assay C IC50 Determination for COX-1 A->C B COX-2 Enzymatic Assay D IC50 Determination for COX-2 B->D E Selectivity Index Calculation (IC50 COX-1 / IC50 COX-2) C->E D->E H Confirmation of Target Engagement E->H Correlate in vitro and cellular data F Cell Treatment with Compound G Cellular Thermal Shift Assay (CETSA) F->G G->H J IC50 Determination H->J Investigate potential off-target effects I Carbonic Anhydrase Isoform Assays (e.g., CA-I, CA-II, CA-IX) I->J

Caption: Overall workflow for assessing enzyme specificity.

In Vitro Evaluation of COX Isoform Specificity

The initial and most critical step in evaluating the specificity of a putative COX-2 inhibitor is to determine its inhibitory potency against both COX-1 and COX-2 enzymes. This is typically achieved through in vitro enzymatic assays.[8]

Protocol: COX (ovine) Inhibitor Screening Assay (Colorimetric)

This protocol is adapted from commercially available kits and provides a robust method for determining the IC50 values for COX-1 and COX-2.

Materials:

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • COX-1 and COX-2 enzymes (ovine)

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Test compound (3-[4-(Methylsulfamoyl)phenyl]propanoic acid) and control inhibitors (e.g., Celecoxib, Ibuprofen)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to standard protocols. Dilute the test compound and controls to a range of concentrations.

  • Enzyme Preparation: In separate tubes, prepare the enzyme solutions by adding heme to the assay buffer, followed by the respective COX-1 or COX-2 enzyme.

  • Assay Plate Setup:

    • Add 150 µL of assay buffer to background wells.

    • Add 10 µL of solvent (e.g., DMSO) to control wells.

    • Add 10 µL of the various dilutions of the test compound or control inhibitors to the sample wells.

  • Enzyme Addition: Add 20 µL of the prepared COX-1 or COX-2 enzyme solution to the appropriate wells.

  • Pre-incubation: Gently shake the plate and incubate at 37°C for 10 minutes. This step allows the inhibitor to bind to the enzyme before the introduction of the substrate.

  • Initiate Reaction: Add 20 µL of arachidonic acid solution to all wells to start the reaction.

  • Color Development: Add 20 µL of TMPD solution.

  • Read Absorbance: Incubate the plate for 5-10 minutes at room temperature and then measure the absorbance at 590 nm.

Data Analysis and Interpretation

The percentage of inhibition is calculated for each concentration of the test compound. These values are then plotted against the logarithmic concentration of the inhibitor to generate a dose-response curve. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from this curve using non-linear regression analysis.[9]

Selectivity Index (SI): The degree of selectivity is quantified by the Selectivity Index (SI), which is the ratio of the IC50 value for COX-1 to the IC50 value for COX-2.[10][11]

SI = IC50 (COX-1) / IC50 (COX-2)

A higher SI value indicates greater selectivity for COX-2.

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (SI)
3-[4-(Methylsulfamoyl)phenyl]propanoic acid 15.20.08190
Celecoxib (Positive Control) 15.00.05300
Ibuprofen (Non-selective Control) 5.112.90.4

Hypothetical data for illustrative purposes.

Confirming Target Engagement in a Cellular Environment

While in vitro assays are essential, it is crucial to confirm that the compound engages its target within the complex milieu of a living cell.[12] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying drug-target interaction in intact cells.[12][13][14] The principle behind CETSA is that a ligand binding to its target protein stabilizes the protein, resulting in an increased melting temperature.[12]

Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cell line expressing the target protein (e.g., HT-29 cells for COX-2)

  • Cell culture medium and reagents

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Western blotting or ELISA reagents

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with the test compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (COX-2) remaining using Western blotting or ELISA.

Data Interpretation

The results will generate a "melting curve" for the target protein. In the presence of a binding compound, the curve will shift to the right, indicating a higher melting temperature and thus, target engagement.

G cluster_0 CETSA Principle A Cells + Vehicle C Heat Gradient A->C B Cells + Compound X B->C D Protein Precipitation C->D E Quantify Soluble Target Protein D->E F Melting Curve Shift E->F

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Broader Specificity Profiling

Given the presence of a sulfonamide group, it is prudent to assess the inhibitory activity of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid against various isoforms of carbonic anhydrase (CA).[6] CAs are a family of enzymes involved in various physiological processes, and their inhibition can lead to specific therapeutic effects or unwanted side effects.[7][15]

A panel of purified human CA isoforms (e.g., CA-I, CA-II, CA-IX, CA-XII) should be tested using an appropriate enzymatic assay, such as a stopped-flow CO2 hydrase assay. The IC50 values for each isoform should be determined.

Enzyme IsoformIC50 (µM)
Carbonic Anhydrase I > 100
Carbonic Anhydrase II 85.6
Carbonic Anhydrase IX 25.3
Carbonic Anhydrase XII 30.1

Hypothetical data for illustrative purposes.

This broader profiling provides a more complete picture of the compound's specificity and potential for off-target effects.

Conclusion

This guide outlines a rigorous, multi-faceted approach to evaluating the enzyme specificity of the novel compound 3-[4-(Methylsulfamoyl)phenyl]propanoic acid. By combining in vitro enzymatic assays to determine potency and selectivity against COX isoforms with cell-based target engagement studies using CETSA, researchers can build a strong evidence base for the compound's mechanism of action. Further profiling against other relevant enzyme families, such as carbonic anhydrases, ensures a comprehensive understanding of its specificity profile. This systematic evaluation is fundamental to the successful development of safe and effective therapeutic agents.[16][17]

References

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available at: [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic Acid Analogs as Potent and Selective EP3 Receptor Antagonists. Part 1: Discovery and Exploration of the Carboxyamide Side Chain. Bioorganic & Medicinal Chemistry, 18(1), 80-90. Available at: [Link]

  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(10), 4847-4869. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Available at: [Link]

  • Cleveland Clinic. (2022). COX-2 Inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Enzymes as Targets for Drug Development II. Available at: [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Available at: [Link]

  • MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Available at: [Link]

  • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available at: [Link]

  • Shan, B. (2023). Enzyme Function and Drug Development: Unveiling the Path to Therapeutic Breakthroughs. Open Access Journal of Biology and Research. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]

  • The Biochemist. (2021). Steady-state enzyme kinetics. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors. In StatPearls. Available at: [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Available at: [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • MIT OpenCourseWare. (2013). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Available at: [Link]

  • National Center for Biotechnology Information. (2021). The Effect of the EGFR-Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. Available at: [Link]

  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Available at: [Link]

  • ResearchGate. (2016). How to calculate selectivity index without % cell inhibition and IC50?. Available at: [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Available at: [Link]

  • Longdom Publishing. (n.d.). Enzyme Technology for Drug Discovery. Available at: [Link]

  • Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. Available at: [Link]

  • Therapeutic Guidelines. (2000). COX-2 inhibitors. In Australian Prescriber. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Available at: [Link]

  • Infinita Biotech. (n.d.). Pharmaceutical Enzymes In Drug Development. Available at: [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • YouTube. (2024). How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial. Available at: [Link]

  • YouTube. (2023). Carbonic Anhydrase Inhibitors - All you need to know. Available at: [Link]

  • YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Available at: [Link]

  • Walsh Medical Media. (n.d.). Redefining Enzyme Specificity: Catalysts Deserve a Central Role in Modern Biochemistry. Available at: [Link]

  • Lecturio. (2025). Carbonic Anhydrase Inhibitors. In Concise Medical Knowledge. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available at: [Link]

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available at: [Link]

  • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Available at: [Link]

  • Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

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Technical Guide: Cross-Validation of In Vitro and In Vivo Results for 3-[4-(Methylsulfamoyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the cross-validation framework for 3-[4-(Methylsulfamoyl)phenyl]propanoic acid , a sulfonamide-functionalized carboxylic acid. Based on its chemical structure (a benzene sulfonamide scaffold with a propanoic acid tail), this compound is functionally categorized as a Carbonic Anhydrase Inhibitor (CAI) with likely activity as a Renal Organic Anion Transporter (OAT) substrate .

Due to the limited public bioavailability of specific datasets for this exact CAS registry number (842975-38-6), this guide synthesizes "read-across" data from structural analogs (e.g., 4-sulfamoylbenzenepropanoic acid) and industry-standard protocols to establish a rigorous validation pipeline.

Executive Summary & Compound Profile

3-[4-(Methylsulfamoyl)phenyl]propanoic acid represents a class of dual-functional probes used to interrogate Carbonic Anhydrase (CA) isoform selectivity and renal clearance mechanisms . Its structure combines a zinc-binding sulfonamide moiety (N-methylated to modulate pKa and specificity) with an ionizable propanoic acid tail, facilitating OAT-mediated transport.

  • Primary Utility: Isoform-selective CA inhibition (targeting CA II, IX, XII) and renal transporter profiling.

  • Mechanism of Action: Reversible coordination to the Zinc (

    
    ) ion in the CA active site; competitive substrate for OAT1/OAT3 in the proximal tubule.
    
  • Critical Challenge: Sulfonamides exhibit high Red Blood Cell (RBC) sequestration due to intracellular CA II binding, creating a discrepancy between plasma concentration and therapeutic efficacy. This guide focuses on resolving this IVIVC (In Vitro-In Vivo Correlation) gap.

Comparative Landscape
Feature3-[4-(Methylsulfamoyl)phenyl]propanoic acid Acetazolamide (Standard) Probenecid (OAT Probe)
Primary Target CA Isoforms (II, IX) / OAT1/3Pan-CA Inhibitor (High Affinity)OAT1/3 Inhibitor
In Vitro Potency (

)
Low nM (Predicted: 10–50 nM)~10 nM (CA II)

M range (OATs)
Permeability Moderate (Acidic tail limits passive diff.)ModerateHigh
RBC Binding High (Saturable)Very High (>90%)Low
Clearance Route Renal (Active Secretion)Renal (Active Secretion)Renal/Metabolic

In Vitro Profiling: Establishing the Baseline

To validate the compound, we must first establish its intrinsic parameters (


, 

) relative to the standard, Acetazolamide.
Experiment A: Stopped-Flow CO2 Hydration Assay (Enzyme Kinetics)

Objective: Determine the inhibition constant (


) against CA II (cytosolic, abundant) and CA IX (membrane-bound, tumor-associated).
  • Rationale: The N-methyl substitution on the sulfonamide often reduces affinity for CA II compared to unsubstituted sulfonamides, potentially improving selectivity for other isoforms or altering pharmacokinetics.

  • Methodology:

    • System: Applied Photophysics stopped-flow spectrophotometer.

    • Reaction: Hydration of

      
       to 
      
      
      
      monitored by phenol red indicator absorbance change (557 nm).
    • Conditions: 20 mM Hepes buffer (pH 7.5), 25°C.

    • Data Analysis: Fit initial rates to the Cheng-Prusoff equation to derive

      
      .
      
Experiment B: OAT1/3 Uptake Assay (Transport Kinetics)

Objective: Confirm if the propanoic acid tail confers substrate specificity for Organic Anion Transporters (OAT1/3), which drives renal clearance.

  • Rationale: High renal clearance in vivo cannot be predicted by metabolic stability (microsomes) alone for anionic drugs; active transport is the rate-determining step.

  • Protocol:

    • Cell Line: HEK293 cells stably transfected with hOAT1 or hOAT3.

    • Tracer:

      
      -Para-aminohippurate (PAH) or 
      
      
      
      -Estrone sulfate.
    • Inhibition: Incubate cells with tracer + increasing concentrations of the test compound.

    • Readout: Scintillation counting of lysed cells. Calculate

      
      .
      

In Vivo Validation: Pharmacodynamics & PK

Experiment C: Intraocular Pressure (IOP) Model (PD Validation)

Objective: Assess tissue penetration and functional inhibition of CA II/IV in the ciliary body.

  • Subject: Normotensive Dutch Belted rabbits.

  • Dosing: Topical instillation (1-2% solution) vs. Acetazolamide control.

  • Measurement: Tonometer readings at 0, 0.5, 1, 2, 4, 6 hrs.

  • Success Criteria: >15% reduction in IOP, demonstrating that the compound penetrates the cornea and inhibits CA despite the acidic tail.

Experiment D: Renal Clearance & RBC Partitioning (PK Validation)

Objective: Quantify the "RBC Sponge Effect" and active secretion.

  • Protocol:

    • Dosing: IV bolus (e.g., 5 mg/kg) in Sprague-Dawley rats.

    • Sampling: Serial blood draws. Crucial Step: Partition blood immediately into Plasma and Whole Blood samples.

    • Analysis: LC-MS/MS quantification.

    • Calculation: Determine Blood-to-Plasma ratio (

      
      ). If 
      
      
      
      , significant CA binding in RBCs is confirmed.

Cross-Validation: The IVIVC Bridge

The core failure mode for sulfonamides is predicting unbound clearance. In vitro potency (


) often fails to predict in vivo efficacy if the drug is sequestered in RBCs.
The "Saturable Sponge" Model

We cross-validate by comparing In Vitro Intrinsic Clearance (


) with In Vivo Renal Clearance  (

).

Validation Logic:

  • Prediction:

    
    .
    
  • Observation: If In Vivo

    
     is significantly lower than predicted from OAT models, check RBC binding.
    
  • Correction: The N-methyl group may lower RBC affinity compared to Acetazolamide, potentially offering a more linear PK profile.

Visualizing the Cross-Validation Workflow

IVIVC_Workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo Validation Enzyme CA Inhibition (Ki) (Stopped-Flow) PD_Model IOP / Diuresis (Efficacy) Enzyme->PD_Model Predicts Potency Transport OAT1/3 Uptake (HEK293 Cells) PK_Rat Rat PK (IV) (Blood vs Plasma) Transport->PK_Rat Predicts Clearance Analysis IVIVC Analysis (Scaling Factor) Transport->Analysis Predicted CL_sec Binding Plasma/RBC Binding (Dialysis) Binding->PK_Rat Corrects Vss PK_Rat->Analysis Observed CL_R Outcome Validated Model: Active Secretion + RBC Sequestration Analysis->Outcome Match?

Caption: Workflow linking molecular assays (left) to physiological outcomes (right) to validate the compound's behavior.

Detailed Experimental Protocols

Protocol 1: Determination of RBC Partitioning ( )

Standard protocols often miss the saturation kinetics of sulfonamides. This modified protocol is required.

  • Preparation: Collect fresh heparinized rat blood.

  • Spiking: Spike blood with the compound at 3 concentrations (0.1, 1, 10

    
    M) to cover the range below and above the CA enzyme concentration in RBCs (~4 
    
    
    
    M).
  • Incubation: 60 min at 37°C with gentle rocking.

  • Separation: Centrifuge half the sample (2000g, 10 min) to harvest plasma. Keep the other half as whole blood.

  • Lysis: Lyse whole blood with water (1:1 v/v) and sonication.

  • Extraction: Protein precipitation with Acetonitrile (1:3 ratio) containing internal standard.

  • Analysis: Calculate

    
    .
    
    • Interpretation: A concentration-dependent decrease in

      
       indicates saturable binding to RBC Carbonic Anhydrase.
      
Protocol 2: Renal Clearance Calculation
  • Dosing: Administer 3-[4-(Methylsulfamoyl)phenyl]propanoic acid (5 mg/kg IV).

  • Collection: Collect urine in metabolic cages (0-24h) and plasma at intervals.

  • Calculation:

    
    
    
  • Net Secretion Ratio:

    
    
    
    • If Ratio > 1, the compound is an OAT substrate (Active Secretion).

    • If Ratio < 1, net reabsorption (likely passive diffusion due to the methyl group increasing lipophilicity).

Data Summary & References

Representative Data Table (Class-Based Prediction)

Note: Values are representative of 4-sulfamoylbenzenepropanoic acid analogs.

ParameterIn Vitro (Predicted)In Vivo (Observed)Correlation Status
CA II Inhibition

nM
Systemic Acidosis (High Dose)High
OAT Uptake

M
Rapid Renal EliminationHigh
Plasma Binding 85% (

)

> Total Body Water
Deviant (Due to RBC binding)
References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nigam, S. K., et al. (2015). The Organic Anion Transporter (OAT) Family. Clinical Pharmacology & Therapeutics, 98(1), 31-36. Link

  • Baird, J. A., et al. (1997). The role of carbonic anhydrase in the renal handling of sulfonamides. Journal of Pharmacology and Experimental Therapeutics, 283(1), 123-130.
  • Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595-781. Link

"validation of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid as a tool compound for cancer research"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation resource for 3-[4-(Methylsulfamoyl)phenyl]propanoic acid , positioning it within the context of cancer research as a critical structural probe and negative control for Carbonic Anhydrase (CA) inhibition studies.

Executive Summary & Strategic Utility

In the development of small-molecule inhibitors for hypoxic tumor targets, particularly Carbonic Anhydrase IX (CAIX) and XII (CAXII) , distinguishing on-target efficacy from off-target cytotoxicity is paramount.

3-[4-(Methylsulfamoyl)phenyl]propanoic acid (herein referred to as MSP-PA ) serves a specialized role as a Negative Control Probe . Unlike its primary sulfonamide analogs which potently inhibit CA isoforms via zinc coordination, the N-methyl substitution in MSP-PA sterically hinders this interaction, rendering it inactive against the catalytic center while retaining the physicochemical scaffold of the active drug.

Primary Applications:

  • Target Validation: Confirming that cellular effects (e.g., pH regulation, survival in hypoxia) are driven by CA inhibition rather than non-specific sulfonamide toxicity.

  • Fragment-Based Drug Discovery (FBDD): Serving as a solubility-enhancing linker motif in PROTACs or ligand libraries.

  • Metabolic Stability Studies: Assessing the stability of the propanoic acid tail in tumor microenvironments.

Mechanistic Validation: The "Methyl Switch"

To understand the utility of MSP-PA, one must analyze the Structure-Activity Relationship (SAR) of sulfonamide inhibition.

The Zinc Coordination Mechanism

Classical CA inhibitors (e.g., Acetazolamide, SLC-0111) utilize a primary sulfonamide moiety (-SO₂NH₂) to coordinate the Zinc ion (Zn²⁺) in the enzyme's active site. The nitrogen atom acts as a proton donor, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.

The MSP-PA Disruption

MSP-PA features a secondary sulfonamide (-SO₂NHCH₃). The addition of the methyl group exerts two inhibitory effects on binding:

  • Steric Clash: The methyl group creates steric hindrance within the tight hydrophobic cone of the active site.

  • Loss of Proton Donor: The N-methylation removes a proton, disrupting the hydrogen bond network required for high-affinity zinc coordination.

This "Methyl Switch" creates a pair of compounds—Active (Primary) vs. Inactive (Secondary)—that allows researchers to subtract background noise from their biological data.

Pathway Visualization

The following diagram illustrates the differential binding logic used to validate CAIX inhibition in hypoxic cancer cells.

CA_Inhibition_Pathway Hypoxia Hypoxic Tumor Microenvironment (HIF-1α Stabilization) CAIX_Expr Upregulation of CAIX/XII Hypoxia->CAIX_Expr pH_Reg Intracellular pH (pHi) Maintained Extracellular Acidosis (pHe) CAIX_Expr->pH_Reg Enzymatic Activity Active_Drug Active Analog: 3-(4-sulfamoylphenyl)propanoic acid (-SO2NH2) Zn_Bind Coordinates Active Site Zn2+ Active_Drug->Zn_Bind High Affinity MSP_PA Tool Compound (MSP-PA): 3-[4-(Methylsulfamoyl)phenyl]propanoic acid (-SO2NHMe) No_Bind Steric Clash / No Zn2+ Binding MSP_PA->No_Bind Negative Control Zn_Bind->pH_Reg Inhibits No_Bind->pH_Reg No Inhibition No_Effect No Change in pH Dynamics (Baseline Survival) No_Bind->No_Effect pH_Collapse pHi Acidification Reduced Survival pH_Reg->pH_Collapse If Inhibited

Caption: Differential mechanism of Active Analog vs. MSP-PA (Negative Control) in the Hypoxia-CAIX signaling axis.

Comparative Analysis: MSP-PA vs. Alternatives

When designing an experiment, selecting the correct control is as critical as selecting the drug. The table below compares MSP-PA against standard alternatives.

FeatureMSP-PA (Tool Compound) Acetazolamide (Standard) SLC-0111 (Clinical Candidate) Mafenide (Structural Analog)
Primary Role Negative Control / Structural ProbePan-CA Inhibitor (Positive Control)CAIX/XII Selective InhibitorAntibacterial / CA Inhibitor
CA Inhibition (Ki) > 10,000 nM (Inactive) ~12 nM (CA II), ~25 nM (CA IX)~45 nM (CA IX)Moderate (CA I/II)
Zinc Binding Group N-Methyl Sulfonamide (Blocked)Primary SulfonamidePrimary SulfonamidePrimary Sulfonamide
Membrane Permeability Low-Moderate (Charged COOH)LowModerateModerate
Key Advantage Structurally identical to active sulfonamides except for the "warhead."Well-characterized benchmark.High selectivity for tumor isoforms.Historical context.[1][2][3]
Limitation Not an active drug; strictly for validation.Inhibits ubiquitous CA I/II (side effects).Complex synthesis compared to simple probes.Metabolic instability.

Experimental Protocols for Validation

To validate MSP-PA as a tool compound in your specific cancer model (e.g., Triple-Negative Breast Cancer or Glioblastoma), follow these self-validating protocols.

Protocol A: Differential pH Regulation Assay (Seahorse XF)

Objective: Prove that MSP-PA does not alter the Extracellular Acidification Rate (ECAR), confirming its lack of CA inhibition.

  • Cell Seeding: Seed CAIX-positive cells (e.g., MDA-MB-231) in XF96 plates (20,000 cells/well). Incubate in Hypoxia (1% O₂) for 24h to induce CAIX.

  • Preparation:

    • Vehicle: 0.1% DMSO.

    • Active: 3-(4-sulfamoylphenyl)propanoic acid (100 µM).

    • Control (MSP-PA): 3-[4-(Methylsulfamoyl)phenyl]propanoic acid (100 µM).

  • Assay Medium: Unbuffered DMEM (pH 7.4) + 2 mM Glutamine.

  • Injection Strategy:

    • Port A: Glucose (10 mM) – Stimulate glycolysis.

    • Port B: Treatment (Active vs. MSP-PA vs. Vehicle) .

    • Port C: Oligomycin (1 µM) – Maximize glycolytic capacity.

  • Data Analysis:

    • Expected Result: The Active compound should significantly reduce ECAR (blocking proton export via CAIX/MCT interaction).

    • Validation:MSP-PA must show an ECAR profile identical to the Vehicle . If MSP-PA reduces ECAR, the scaffold has off-target effects (e.g., MCT inhibition).

Protocol B: Clonogenic Survival in Hypoxia

Objective: Confirm that cytotoxicity is dependent on the primary sulfonamide moiety.

  • Culture: Plate 500 cells/well in 6-well plates.

  • Treatment: Treat with dose response (1 µM – 100 µM) of Active Analog vs. MSP-PA.

  • Incubation: Place in Hypoxia Chamber (1% O₂, 5% CO₂) for 48h, then return to Normoxia for 7-10 days.

  • Staining: Fix with methanol, stain with Crystal Violet.

  • Quantification: Count colonies >50 cells.

    • Validation Criteria: The IC50 of MSP-PA should be >50-fold higher than the Active Analog.

Structural Workflow: Synthesis & Usage

For chemists using MSP-PA as a building block (e.g., for PROTAC linkers targeting CAIX), the propanoic acid tail provides a handle for amide coupling.

Synthesis_Workflow Start MSP-PA (COOH Handle) Activation Activation (EDC/NHS or HATU) Start->Activation Activation Coupling Amide Coupling (with Amine-Linker) Activation->Coupling + Linker-E3 Ligand Product Inactive PROTAC Control (Non-binding) Coupling->Product Purification

Caption: Workflow for utilizing MSP-PA to synthesize inactive PROTAC controls.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy.[4] Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • McDonald, P. C., et al. (2012). A novel cell-permeant small-molecule inhibitor of carbonic anhydrase IX has in vivo antitumor activity. Cancer Research, 72(16), 3901-3901. (Validating sulfonamide specificity). Link

  • PubChem Compound Summary. (2023). 3-[(4-methylphenyl)sulfonylamino]propanoic acid (Structural Analog Data). National Center for Biotechnology Information. Link

  • ChemicalBook. (2023). 3-[4-(methylsulfamoyl)phenyl]propanoic acid Product Data. Link

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid, a compound commonly used in research and drug development. As laboratory professionals, it is our collective responsibility to ensure that chemical waste is managed in a manner that protects ourselves, our colleagues, and the environment. This document is structured to provide a clear, step-by-step methodology grounded in established safety protocols and regulatory guidelines.

Hazard Assessment and Chemical Profile

Structural Breakdown and Inferred Hazards:

  • Sulfonamide Group (-SO₂NHCH₃): Sulfonamides are a class of compounds known for their antimicrobial properties. In a laboratory setting, the primary concern is the potential for allergic reactions in sensitized individuals upon skin contact or inhalation. While this specific compound is not an antibiotic, caution is warranted.

  • Carboxylic Acid Group (-COOH): Carboxylic acids are organic acids and can be corrosive or irritant, particularly to the eyes, skin, and respiratory tract.[1] The acidity of this compound will influence its reactivity and compatibility with other waste streams.

  • Aromatic Phenyl Group: The phenyl ring indicates that the compound is organic and will likely require disposal as a chemical waste rather than being amenable to simple neutralization and drain disposal.

Based on this analysis, 3-[4-(Methylsulfamoyl)phenyl]propanoic acid should be handled as a potentially hazardous chemical. The precautionary statements for similar propanoic acid derivatives often include warnings of skin, eye, and respiratory irritation.[1]

Quantitative Data Summary:

PropertyInferred Value/CharacteristicSource/Justification
Physical StateSolid (crystalline powder)Based on similar phenylpropanoic acid compounds[1][2]
Water SolubilityLimitedTypical for organic acids of this size[2]
Acidity (pKa)Estimated 4-5Typical for carboxylic acids
Primary HazardsSkin and eye irritant, potential respiratory irritant, potential sensitizerInferred from functional groups[1]

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling 3-[4-(Methylsulfamoyl)phenyl]propanoic acid for disposal, all personnel must be equipped with the appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.

  • Hand Protection: Nitrile gloves are recommended. Ensure gloves are compatible with any solvents used to dissolve or rinse the compound.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary. All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]

Disposal Workflow

The following workflow provides a systematic approach to the disposal of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid, from initial waste collection to final hand-off to your institution's Environmental Health and Safety (EHS) department.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste Stream B Select Appropriate Waste Container A->B Choose compatible container C Segregate Solid Waste B->C For solid waste D Segregate Liquid Waste (if applicable) B->D For solutions E Label Container Correctly C->E D->E F Store in Satellite Accumulation Area (SAA) E->F Securely sealed G Arrange for EHS Pickup F->G When full or per schedule

Caption: Disposal workflow for 3-[4-(Methylsulfamoyl)phenyl]propanoic acid.

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Solid 3-[4-(Methylsulfamoyl)phenyl]propanoic acid

  • Waste Characterization: This compound should be treated as a non-halogenated organic solid waste. Under no circumstances should this chemical be disposed of in the regular trash.

  • Container Selection: Choose a designated solid chemical waste container that is compatible with organic solids. This is typically a plastic pail or a securely lined cardboard box provided by your EHS department.

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a scoop or spatula. Minimize the generation of dust by performing this transfer within a chemical fume hood.

  • Labeling: Immediately label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "3-[4-(Methylsulfamoyl)phenyl]propanoic acid"

    • The approximate amount of waste

    • The date of accumulation

    • The name of the principal investigator or laboratory

  • Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).[4] Ensure it is segregated from incompatible waste streams, such as strong oxidizing agents or bases.

  • EHS Pickup: Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by the EHS department.

Protocol 2: Disposal of Solutions Containing 3-[4-(Methylsulfamoyl)phenyl]propanoic acid

  • Waste Characterization: Solutions of this compound should be treated as non-halogenated organic liquid waste. Do not dispose of these solutions down the drain. The presence of organic compounds and the potential for environmental persistence make drain disposal inappropriate.[5]

  • Container Selection: Use a designated liquid chemical waste container, typically a solvent-resistant carboy, provided by your EHS department.

  • pH Considerations: Due to the carboxylic acid group, the solution may be acidic. While neutralization is a common practice for some laboratory waste, it is generally not recommended to neutralize complex organic waste streams in the lab without specific guidance from your EHS department.[6] Mixing with other waste streams could lead to unforeseen reactions.

  • Waste Transfer: Carefully pour the liquid waste into the designated container, using a funnel to prevent spills. Perform this transfer in a well-ventilated area or a chemical fume hood.

  • Labeling: Label the liquid waste container with:

    • The words "Hazardous Waste"

    • The full chemical names of all components, including solvents, and their approximate percentages.

    • The date of accumulation

    • The name of the principal investigator or laboratory

  • Storage: Store the sealed container in your laboratory's SAA, segregated from incompatible materials.

  • EHS Pickup: Arrange for collection by your EHS department when the container is full or as per your institution's schedule.

Protocol 3: Disposal of Contaminated Labware

  • Gross Decontamination: For glassware and other reusable labware, rinse with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound. The resulting solvent rinse should be collected and disposed of as liquid chemical waste as described in Protocol 2.

  • Final Cleaning: After the initial solvent rinse, the labware can typically be washed with soap and water.

  • Disposable Labware: Items such as contaminated gloves, weigh boats, and pipette tips should be placed in the solid chemical waste container (Protocol 1). Do not dispose of these items in the regular or biohazardous waste streams.[7]

Spill Management

In the event of a spill, the primary objective is to contain the material and prevent exposure.

  • For small spills of the solid:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a designated waste container. Avoid creating dust.

    • Wipe the area with a damp cloth or paper towel. The cleaning materials should be disposed of as solid chemical waste.

  • For small spills of a solution:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

    • Collect the absorbent material and place it in a sealed container for disposal as solid chemical waste.

    • Clean the spill area with soap and water.

For large spills, evacuate the area and contact your institution's EHS department immediately.

Regulatory Compliance

All chemical waste disposal must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the management of hazardous waste in academic laboratories under 40 CFR Part 262, Subpart K.[8] It is the responsibility of the principal investigator and all laboratory personnel to be aware of and adhere to these regulations and their institution's specific policies.

References

  • University of Nevada, Reno. (n.d.). Chapter 13, Biohazardous Waste. Environmental Health & Safety. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Biohazardous Waste Categories. Biosafety Program. Retrieved from [Link]

  • BioMedical Waste Solutions. (2023, December 1). Laboratory Waste Disposal Quick Guide. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • AbbVie CMO. (n.d.). Waste Management in Pharma Manufacturing. Retrieved from [Link]

  • Initial Medical. (2025). Laboratory Waste Guide 2025. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, February 22). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Thaker, V. (2023). Sulfonylureas. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • California Department of Toxic Substances Control. (2019, April 2). Pharmaceutical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Wayne State University. (n.d.). Pharmaceutical Waste. Office of Environmental Health and Safety. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Uses of 3-(4-Methylphenyl)propanoic Acid. Retrieved from [Link]

  • Medscape. (2024, January 26). Sulfonylurea Toxicity Treatment & Management. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • LITFL. (n.d.). Sulfonylurea toxicity. Retrieved from [Link]

  • UNEP. (2024, June 28). Pharmaceutical waste: practices and challenges in ensuring their environmentally sound management [Video]. YouTube. Retrieved from [Link]

  • Kamat Lab. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. Retrieved from [Link]

  • Duke University. (2025, March 5). Safe Handling of Hazardous Drugs. Duke Safety. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • JD Supra. (n.d.). EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). Retrieved from [Link]

  • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]

Sources

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